molecular formula C6H9N3O2 B189756 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one CAS No. 52386-30-8

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Cat. No.: B189756
CAS No.: 52386-30-8
M. Wt: 155.15 g/mol
InChI Key: DILVNUOJCLGZGG-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It serves as a key synthetic intermediate in the discovery and development of novel therapeutics. Scientific literature highlights the value of this pyrimidinone scaffold in the exploration of first-in-class inhibitors, particularly those targeting protein arginine methyltransferase 5 (PRMT5) and its interactions with substrate adaptor proteins . This mechanism is a promising therapeutic avenue for targeting MTAP-deleted cancers, which are prevalent in certain glioblastomas, pancreatic tumors, and mesotheliomas . Researchers utilize this compound to develop small molecules that disrupt specific protein-protein interactions, offering a potential path to therapies with a wider therapeutic index . Its application is strictly confined to laboratory research for the advancement of pharmaceutical science.

Properties

IUPAC Name

4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVNUOJCLGZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355714
Record name 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52386-30-8
Record name 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Section 1: Introduction and Overview

This compound (CAS No: 52386-30-8) is a substituted pyrimidine derivative featuring a core heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidinone ring system is a prevalent motif in numerous biologically active compounds, including approved therapeutics. The specific arrangement of an amino group at the C6 position, a methoxy group at C2, and a methyl group at C5 provides a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of targeted molecular libraries.

The aminopyrimidine core, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors. For instance, derivatives of aminopyrimidines and aminopyridines have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[1][2] Furthermore, pyrimidine-containing structures have been explored as potential antitubercular agents.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the known and predicted chemical properties, synthesis, analytical characterization, and therapeutic potential of this specific scaffold.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one[]
CAS Number 52386-30-8[]
Molecular Formula C₆H₉N₃O₂[]
Molecular Weight 155.16 g/mol Calculated
InChI InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10)[]
InChIKey DILVNUOJCLGZGG-UHFFFAOYSA-N[]
Physical Form Solid (Predicted)[5]
Solubility Predicted to be soluble in polar organic solvents like DMSO and Methanol.[6]Inferred

Section 3: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The most logical approach is the condensation of O-methylisourea with an appropriately substituted acetoacetate derivative, such as ethyl 2-methyl-3-oxobutanoate.

G reagents O-Methylisourea + Ethyl 2-methyl-3-oxobutanoate conditions Base (e.g., NaOEt) Ethanol, Reflux reagents->conditions Condensation product This compound conditions->product Cyclization G prep Sample Prep (1 mg/mL in 50:50 ACN:H₂O, filter 0.45µm) hplc HPLC System C18 Column (4.6x150mm, 3.5µm) Temp: 30°C prep->hplc gradient Gradient Elution 5% B -> 95% B over 15 min hplc->gradient mobile Mobile Phase A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN Flow: 1.0 mL/min mobile->hplc detect UV Detection λ = 230 nm gradient->detect result Data Analysis (Peak Integration, Purity %) detect->result G scaffold Core Scaffold This compound derivatization Chemical Derivatization (SAR Exploration) scaffold->derivatization library Compound Library derivatization->library screening Biological Screening library->screening kinase Kinase Inhibitors (e.g., FGFR4 for Oncology) screening->kinase antimicrobial Antimicrobial Agents (e.g., Antitubercular) screening->antimicrobial

Sources

An In-depth Technical Guide to 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one (CAS 52386-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry. While detailed information on this specific molecule is not extensively published, this document synthesizes available data on its physicochemical properties, proposes a logical synthetic route based on established pyrimidine chemistry, and explores its potential pharmacological relevance by examining structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar aminopyrimidine scaffolds in drug discovery and development.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine core is a fundamental building block in numerous pharmaceuticals, including anticancer and antimicrobial agents. The specific substitutions on this molecule—an amino group at the 6-position, a methoxy group at the 2-position, and a methyl group at the 5-position—are expected to modulate its chemical reactivity, solubility, and biological target interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52386-29-5
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol [1]
IUPAC Name This compound
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in polar organic solvents like DMSO and methanol[2]

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The core of this proposed synthesis is the cyclocondensation reaction, a robust and widely used method for constructing the pyrimidine ring. The choice of starting materials is dictated by the desired substitution pattern on the final product.

  • β-Ketoester: To achieve the 5-methyl substitution, a methylated β-ketoester such as ethyl 2-methylacetoacetate is a logical choice.

  • Guanidine Derivative: To introduce the 2-methoxy and 6-amino groups, a pre-functionalized guanidine derivative is required. O-Methylisourea is a suitable candidate for providing the 2-methoxy group, while the 6-amino group is formed from the guanidine nitrogen.

Step-by-Step Proposed Synthesis Protocol
  • Preparation of the Sodium Salt of the β-Ketoester: In a suitable reaction vessel, dissolve ethyl 2-methylacetoacetate in a dry alcohol, such as ethanol. To this solution, add a strong base like sodium ethoxide to generate the corresponding enolate. This step is crucial for activating the β-ketoester for the subsequent condensation.

  • Condensation with O-Methylisourea: Add O-methylisourea (or its salt, with appropriate base adjustment) to the reaction mixture containing the enolate of ethyl 2-methylacetoacetate.

  • Cyclization and Tautomerization: Heat the reaction mixture under reflux to drive the condensation and subsequent cyclization to form the pyrimidinone ring. The initial product of the cyclization will likely be in a different tautomeric form, which will rearrange to the more stable 4(3H)-one form.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with an acid, such as acetic acid. The product may precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Enolate Formation Enolate Formation Ethyl 2-methylacetoacetate->Enolate Formation  NaOEt, EtOH O-Methylisourea O-Methylisourea Condensation Condensation O-Methylisourea->Condensation Enolate Formation->Condensation Cyclization Cyclization Condensation->Cyclization  Reflux Target_Compound This compound Cyclization->Target_Compound  Work-up & Purification

Figure 1: Proposed synthesis of this compound.

Structural Elucidation and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the amino protons. The absence of a proton at the 5-position will simplify the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the carbon skeleton, with characteristic shifts for the carbonyl carbon, the carbons of the pyrimidine ring, the methyl carbon, and the methoxy carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of pyrimidinone rings, such as the loss of CO and fragmentation of the side chains.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the pyrimidinone ring, and C-O stretching of the methoxy group.

Quality Control and Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of formic acid or trifluoroacetic acid for better peak shape) would be a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. A suitable mobile phase would consist of a mixture of a polar and a less polar organic solvent, such as ethyl acetate and hexanes.

Analytical_Workflow Start Synthesized Compound Purity_Assessment Purity Assessment Start->Purity_Assessment Structural_Confirmation Structural Confirmation Start->Structural_Confirmation HPLC HPLC Purity_Assessment->HPLC Quantitative TLC TLC Purity_Assessment->TLC Qualitative NMR NMR Structural_Confirmation->NMR ¹H, ¹³C MS MS Structural_Confirmation->MS HRMS, EI-MS IR IR Structural_Confirmation->IR Final_Characterization Fully Characterized Compound HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Figure 2: Analytical workflow for quality control and characterization.

Potential Applications in Drug Development

The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-amino group of the pyrimidine ring often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituents at other positions on the pyrimidine ring can be modified to achieve selectivity and improve pharmacokinetic properties. It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors.

Antimicrobial and Antiviral Activity

The pyrimidine ring is a core component of nucleobases, and as such, pyrimidine analogs can interfere with nucleic acid synthesis in microorganisms and viruses. The sulfonamide drug sulfadoxine, which contains a dimethoxypyrimidine moiety, is a known inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in protozoa like Plasmodium falciparum.[5][6] While this compound is structurally distinct, its aminopyrimidine core suggests potential for exploration as an antimicrobial or antiviral agent. Derivatives of 2-aminopyrimidin-4(3H)-one have also been investigated as potent inhibitors of HIV-1 reverse transcriptase.[7][8]

Potential_MOA cluster_kinase Kinase Inhibition cluster_antimicrobial Antimicrobial/Antiviral Target_Compound This compound Scaffold H_Bond Hydrogen Bonding with Hinge Region Target_Compound->H_Bond Enzyme_Inhibition Enzyme Inhibition (e.g., DHPS, RT) Target_Compound->Enzyme_Inhibition Kinase Kinase Active Site ATP_Binding ATP Binding Pocket Kinase->ATP_Binding ATP_Binding->H_Bond Nucleic_Acid_Synthesis Nucleic Acid Synthesis Pathway Nucleic_Acid_Synthesis->Enzyme_Inhibition

Figure 3: Potential mechanisms of action for derivatives of the target compound.

Conclusion

This compound is a substituted pyrimidinone with potential as a building block in medicinal chemistry. Although detailed experimental data for this specific compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is based on well-established chemical principles, and the analytical methods described are standard practices in the field. The structural similarity of this compound to known kinase inhibitors and antimicrobial agents suggests that its derivatives are promising candidates for further investigation in drug discovery programs. This technical guide serves as a starting point for researchers to unlock the potential of this and related aminopyrimidine scaffolds.

References

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  • Artico, M., et al. (2007). Synthesis and biological properties of novel 2-aminopyrimidin-4(3H)-ones highly potent against HIV-1 mutant strains. Journal of Medicinal Chemistry, 50(23), 5696-5706.
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Sources

An In-depth Technical Guide to the Molecular Structure of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The strategic substitution on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent therapeutic agents.[4] This guide provides a comprehensive technical overview of a specific substituted pyrimidine, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, with a focus on its molecular structure, synthesis, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.

Molecular Structure and Properties

This compound possesses a highly functionalized pyrimidine core. The structural features, including the amino, methoxy, and methyl groups, as well as the pyrimidinone tautomer, contribute to its unique chemical personality.

Tautomerism

Pyrimidin-4(3H)-ones can exist in several tautomeric forms. The predominant tautomer is the keto form, as depicted, which is generally more stable. However, the potential for tautomerization is a key aspect of its chemistry and can influence its interactions with biological targets.

Stereochemistry and Conformation

The pyrimidine ring is planar, and the substituents will have preferred orientations to minimize steric hindrance. The exocyclic amino group and the methoxy group can exhibit different rotational conformations, which may be important for receptor binding.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyPredicted Value
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol
XLogP3-0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data is predicted based on the compound's structure.

Molecular Structure Diagram

G cluster_0 Synthesis of this compound start Starting Materials: - Guanidine derivative - β-ketoester condensation Cyclocondensation Reaction start->condensation intermediate Formation of Pyrimidine Core condensation->intermediate methylation Methylation/Alkylation intermediate->methylation product This compound methylation->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Cyclocondensation

  • To a solution of an appropriate guanidine derivative (1.0 eq) in a suitable solvent such as ethanol, add a substituted β-ketoester (1.0 eq).

  • Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate pyrimidine core.

Step 2: Functional Group Interconversion

  • The intermediate from Step 1 is then subjected to further reactions to introduce the methoxy and methyl groups at the desired positions. This may involve protection/deprotection steps and specific alkylating agents.

Step 3: Purification

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized based on known values for similar pyrimidine derivatives. [1][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the amino, methoxy, and methyl groups.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted NMR Data (in DMSO-d₆)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃ (C5)~2.1~10
-OCH₃ (C2)~3.8~55
-NH₂ (C6)~6.5 (broad singlet)-
C2-~160
C4-~165
C5-~105
C6-~155

These are predicted values and may vary in an actual experimental setting.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. [10][11][12][13]

  • Expected Molecular Ion (M+) : m/z = 155.07

  • High-Resolution Mass Spectrometry (HRMS) : Will provide the exact mass, confirming the molecular formula C₆H₉N₃O₂.

  • Fragmentation Pattern : Characteristic losses of small neutral molecules such as CO, CH₃, and NH₂ are expected.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. [1][9] Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amino)3300-3500
C-H stretch (methyl, methoxy)2850-3000
C=O stretch (keto)1650-1690
C=N and C=C stretch (ring)1550-1650
C-O stretch (methoxy)1200-1300

Potential Biological Activity and Applications

Substituted pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][3][4]The specific combination of substituents in this compound suggests potential for biological activity.

Hypothesized Mechanism of Action

The planar heterocyclic core and the array of hydrogen bond donors and acceptors suggest that this molecule could act as a competitive inhibitor for ATP-binding sites in kinases or other enzymes.

G cluster_0 Hypothesized Kinase Inhibition Compound This compound Kinase Kinase Active Site (ATP-binding pocket) Compound->Kinase Competitively Inhibits Substrate Protein Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Phosphorylation Phosphorylation Substrate->Phosphorylation Phosphorylates Cellular_Response Downstream Cellular Response Phosphorylation->Cellular_Response Triggers

Caption: Potential mechanism of action via kinase inhibition.

Future Directions

Further investigation into the biological activity of this compound is warranted. Screening against a panel of kinases and other relevant biological targets could reveal its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would be a logical next step in any drug discovery program based on this scaffold.

Conclusion

This compound is a fascinating molecule with a rich chemical architecture. This guide has provided a detailed overview of its molecular structure, plausible synthetic routes, and predicted spectroscopic characteristics based on the established chemistry of related pyrimidine derivatives. The potential for this compound to exhibit significant biological activity makes it an attractive target for further research in medicinal chemistry and drug development.

References

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  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.

Sources

An In-depth Technical Guide to 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a substituted pyrimidine of significant interest in medicinal chemistry. The guide delves into its nomenclature, tautomeric forms, and structural elucidation through spectroscopic methods. It further explores potential synthetic pathways, characteristic chemical reactivity, and promising biological applications, particularly in the context of kinase inhibition for oncological research. This document synthesizes current knowledge on related compounds to offer predictive insights and detailed protocols, serving as a foundational resource for its application in research and drug discovery.

Nomenclature and Structural Elucidation

The pyrimidine core is a fundamental scaffold in numerous biologically active compounds. The specific substitution pattern of the title compound gives rise to important structural considerations, most notably tautomerism.

IUPAC Nomenclature and Tautomerism

This compound exists in equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. This is a common feature for hydroxypyrimidines. The nomenclature reflects this duality:

  • Keto form: The predominant tautomer under most conditions is This compound . According to IUPAC conventions that prioritize the keto group, it can also be named 4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one . This form is associated with CAS Registry Number 52386-30-8 .

  • Enol form: The corresponding enol tautomer is named 6-amino-2-methoxy-5-methylpyrimidin-4-ol .

The equilibrium between these two forms is crucial as it can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the keto and enol forms.

Physicochemical Properties

The table below summarizes the key physicochemical properties of the compound.

PropertyValue
CAS Number 52386-30-8 (keto form)
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol
Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from closely related analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy, and amino protons. The chemical shifts would be influenced by the aromatic pyrimidine ring.

  • Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.2 ppm.

  • Amino Protons (-NH₂): A broad singlet that may appear between δ 5.0-7.0 ppm, the chemical shift of which is dependent on solvent and concentration.

  • N-H Proton (ring): A broad singlet, potentially in the downfield region (δ 10.0-12.0 ppm), characteristic of the lactam proton.

¹³C NMR Spectroscopy: The carbon NMR would provide insights into the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): An upfield signal around δ 10-20 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

  • Aromatic/Heterocyclic Carbons: Multiple signals in the range of δ 90-170 ppm, corresponding to the pyrimidine ring carbons. The carbonyl carbon (C4) would be the most downfield, likely above δ 160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups.

  • N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ from the amino group and the ring N-H.

  • C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the pyrimidinone carbonyl group.

  • C=N and C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region.

  • C-O Stretching: Bands in the 1050-1250 cm⁻¹ region corresponding to the methoxy group.

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl, methoxy, and amino groups.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted pyrimidinones is a well-established area of organic chemistry. A plausible synthetic route for this compound involves the cyclocondensation of a β-ketoester with a guanidine derivative.

Diagram: Proposed Synthetic Pathway

synthesis start1 Ethyl 2-methylacetoacetate intermediate Cyclocondensation start1->intermediate start2 O-Methylisourea start2->intermediate product This compound intermediate->product Base (e.g., NaOEt)

Caption: Proposed synthesis via cyclocondensation.

Experimental Protocol: General Procedure for Pyrimidinone Synthesis

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add O-methylisourea (1.0 equivalent).

  • Addition of β-ketoester: To the resulting mixture, add ethyl 2-methylacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the amino group, the methoxy group, and the pyrimidinone ring.

  • Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • Pyrimidine Ring: The electron-rich pyrimidine ring can be susceptible to electrophilic substitution, although the existing substituents will direct the position of attack. The lactam nitrogen can also be a site for alkylation.

Biological Activity and Applications in Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents.

Potential as Kinase Inhibitors

Recent studies have highlighted that aminopyrimidine derivatives can act as potent and selective inhibitors of various kinases. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[1] The structural similarity of this compound to these active compounds suggests its potential as a scaffold for developing novel kinase inhibitors.

Diagram: Simplified Kinase Inhibition Pathway

kinase_inhibition cluster_pathway Cellular Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., FGFR4) Signal->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate Receptor->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibitor 6-amino-2-methoxy- 5-methylpyrimidin-4(3H)-one (Hypothetical Inhibitor) Inhibitor->Receptor Binds to ATP pocket

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Workflow for Biological Evaluation

The evaluation of this compound as a potential drug candidate would follow a standard preclinical drug discovery workflow.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a microplate, combine the kinase enzyme (e.g., FGFR4), a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is typically measured using a plate reader.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Conclusion

This compound is a substituted pyrimidine with significant potential as a building block in medicinal chemistry. Its structural features, particularly its tautomeric nature, and the reactivity of its functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. Based on the biological activity of structurally related compounds, it holds promise as a precursor for the development of kinase inhibitors for cancer therapy. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. [Link]

  • NIST. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. [Link]

  • PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the architecture of life and medicine.[1][2] Its fundamental role is cemented by its presence in the nucleic acid bases cytosine, thymine, and uracil, the very blueprints of genetic information.[1][2][3][4][5] Beyond this, it is an integral component of essential biomolecules like thiamine (Vitamin B1).[1][4] This natural prevalence has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a starting point for the synthesis of compounds with a vast and diverse range of pharmacological activities.[3][4][5][6][7][8]

The synthetic tractability of the pyrimidine core allows for precise structural modifications, enabling chemists to fine-tune its biological properties. This has led to the development of a multitude of derivatives that exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][5][6][9][10] This guide offers a technical exploration of these key biological activities, providing an in-depth analysis of the underlying mechanisms of action, field-proven experimental protocols for their evaluation, and a clear presentation of structure-activity relationship data.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives are at the forefront of oncology, with numerous approved drugs and a robust pipeline of clinical candidates.[11][12] Their efficacy stems from their ability to selectively interfere with cellular processes that are dysregulated in cancer, such as uncontrolled proliferation, survival signaling, and apoptosis evasion.

Core Mechanisms of Antineoplastic Action

The anticancer effects of pyrimidine derivatives are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways critical for tumor growth and survival.

  • Kinase Inhibition: A predominant mechanism is the targeting of protein kinases, which act as central nodes in cellular signaling. Many pyrimidine-based drugs are designed to compete with ATP for the kinase binding site, effectively shutting down downstream signaling. Key targets include:

    • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), HER2, and RON, which are often overexpressed or mutated in various cancers, driving cell proliferation.[11][13]

    • Serine/Threonine Kinases: Including PI3K (Phosphoinositide 3-kinase) and other kinases in the PI3K/Akt/mTOR pathway, which are crucial for cell growth, metabolism, and survival.[13]

  • Antimetabolite Activity: As analogs of natural pyrimidines, some derivatives function as antimetabolites. They act by blocking the synthesis of pyrimidine-containing nucleotides, which in turn halts DNA and RNA synthesis and inhibits cell division.[13] A classic example is 5-Fluorouracil (5-FU).[1][2]

  • Induction of Apoptosis: Many pyrimidine compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis).[14] Mechanistic studies show they can modulate the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and cell death.[15]

Visualizing the Mechanism: PI3K Inhibition Pathway

The diagram below illustrates how a pyrimidine-based inhibitor can block the PI3K/Akt signaling pathway, a frequently hyperactivated cascade in cancer that promotes cell survival and proliferation.

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K Blocks

Caption: Inhibition of the PI3K/Akt pathway by a pyrimidine derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[16][17]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

The following table summarizes representative IC₅₀ values, illustrating the differential potency of hypothetical pyrimidine derivatives against various human cancer cell lines.

Compound IDScaffoldA549 (Lung) IC₅₀ (µM)[16]MCF-7 (Breast) IC₅₀ (µM)[14]SW480 (Colon) IC₅₀ (µM)[15]
PY-01 2-aminopyrimidine15.222.518.9
PY-02 4-anilinopyrimidine2.55.13.8
PY-03 Pyrido[2,3-d]pyrimidine0.81.20.9
5-FU (Reference Drug)3.14.52.7

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents, offering new chemical scaffolds for development.[1][9][18]

Core Mechanisms of Antimicrobial Action

Pyrimidine derivatives disrupt microbial viability through several mechanisms, often targeting processes essential for pathogen survival that are distinct from the host.

  • Enzyme Inhibition: A key strategy is the inhibition of microbial enzymes. For instance, some derivatives are designed to target Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[9]

  • Disruption of Metabolic Pathways: Similar to their anticancer effects, pyrimidine antimetabolites can interfere with microbial nucleic acid synthesis, depriving the pathogen of essential building blocks for replication.

  • Structure-Activity Relationship (SAR): Research has shown that the nature and position of substituents on the pyrimidine ring are critical for antimicrobial potency.[3][19][20] For example, the introduction of hydrophobic aryl rings or electronegative groups can significantly enhance activity against specific bacterial or fungal strains.[9][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium. Growth is assessed visually after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (microbes in broth, no compound) to ensure viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) should be run in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow: MIC Determination via Broth Microdilution

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Pyrimidine Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Comparative Antimicrobial Activity
Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
PY-AM01 1632>64
PY-AM02 4816
PY-AM03 8164
Gentamicin 12N/A
Fluconazole N/AN/A2

Antiviral Activity: Inhibiting Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, have been pivotal in the development of antiviral therapies. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases, leading to the disruption of viral replication. They have shown activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV/HCV), and herpes viruses.[21]

Core Mechanisms of Antiviral Action
  • Chain Termination: The primary mechanism for many pyrimidine nucleoside analogs is acting as chain terminators. After being phosphorylated by host and/or viral kinases, they are incorporated into the growing viral DNA or RNA strand by viral polymerases. Lacking a 3'-hydroxyl group, they prevent the addition of the next nucleotide, thereby terminating elongation. Zidovudine (AZT), an anti-HIV drug, is a classic example.[1][22]

  • Enzyme Inhibition: Non-nucleoside pyrimidine derivatives can also inhibit viral enzymes through allosteric binding. For example, certain diarylpyrimidine (DAPY) compounds are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Experimental Protocol: Anti-HIV Replication Assay (MT-4/MTT Assay)

This assay evaluates a compound's ability to protect T-lymphocyte (MT-4) cells from the cytopathic effects of HIV infection.[23][24]

Principle: MT-4 cells are highly susceptible to HIV infection, which leads to cell death. An effective antiviral agent will inhibit viral replication and thus protect the cells from this cytopathic effect. Cell viability is measured using the MTT assay, where a higher signal indicates greater protection.

Step-by-Step Methodology:

  • Cell Culture and Infection: Culture MT-4 cells and infect them with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Immediately after infection, seed the cells into a 96-well plate containing serial dilutions of the test pyrimidine derivatives.

  • Controls: Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control). A known anti-HIV drug (e.g., Zidovudine) should be used as a positive control.

  • Incubation: Incubate the plate for 5 days at 37°C and 5% CO₂, allowing for multiple rounds of viral replication and induction of cytopathic effects in the absence of an effective inhibitor.

  • Viability Assessment: On day 5, perform the MTT assay as described in Section 1.3 to quantify the number of viable cells in each well.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration.

    • Determine the EC₅₀ (50% effective concentration), the concentration at which the compound protects 50% of the cells from virus-induced death.

    • Separately, determine the CC₅₀ (50% cytotoxic concentration) on uninfected MT-4 cells to assess compound toxicity.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.[21]

Workflow: Anti-HIV Drug Screening

HIV_Assay_Workflow A Culture MT-4 Cells C Infect Cells with HIV-1 A->C B Prepare Compound Serial Dilutions D Plate Infected Cells with Compound Dilutions B->D C->D E Incubate for 5 Days D->E F Perform MTT Assay to Measure Cell Viability E->F G Calculate EC50 (Antiviral Efficacy) F->G H Calculate CC50 (Cytotoxicity) F->H I Determine Selectivity Index (SI = CC50/EC50) G->I H->I

Caption: Workflow for evaluating the anti-HIV activity of pyrimidine derivatives.

Data Presentation: Antiviral Activity against HIV-1
Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
PY-AV01 5.2>100>19
PY-AV02 0.08851063
PY-AV03 25.1>100>4
Zidovudine 0.01>100>10,000

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting critical components of the inflammatory response.[22] Several pyrimidine-based drugs, such as Tofacitinib, are already in clinical use for inflammatory conditions.[25]

Core Mechanisms of Anti-inflammatory Action
  • COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[25] Many modern pyrimidine derivatives are designed for selective inhibition of COX-2, the inducible isoform upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[26][27]

  • Inhibition of Inflammatory Mediators: These compounds can suppress the production and activity of other key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[25]

  • NF-κB Pathway Inhibition: They can interfere with pro-inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a master regulator of the expression of many inflammatory genes.[25]

Visualizing the Mechanism: COX and NF-κB Pathways

Inflammation_Pathways cluster_cox COX Pathway cluster_nfkb NF-κB Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Inhibitor Pyrimidine Derivative Inhibitor->COX2 Inhibits Inhibitor->IKK Inhibits

Caption: Pyrimidine derivatives can inhibit both COX-2 and NF-κB signaling.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of oxidation can be measured spectrophotometrically, and inhibition of this rate reflects the inhibitory activity of the test compound.[26]

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified, recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

  • Compound Incubation: Add the test pyrimidine derivative at various concentrations to the wells, followed by the addition of either the COX-1 or COX-2 enzyme. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).

  • Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD (the chromogenic substrate for the peroxidase reaction).

  • Kinetic Measurement: Immediately measure the change in absorbance over time at ~610 nm using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percent inhibition relative to a vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Data Presentation: COX-2 Selectivity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
PY-AI01 25.61.517.1
PY-AI02 >1000.2>500
Ibuprofen 5.115.20.3
Celecoxib 28.40.05568

Cardiovascular Effects: A Spectrum of Vascular and Myocardial Actions

The therapeutic potential of pyrimidine derivatives extends to the cardiovascular system, where they have been investigated for a range of effects, including vasodilation and antihypertensive properties.[6][10]

Core Mechanisms of Cardiovascular Action
  • Vasodilation: Certain pyrimidine derivatives can induce relaxation of vascular smooth muscle, leading to vasodilation. This effect can be mediated by various mechanisms, including the release of nitric oxide (NO) from the endothelium or direct effects on ion channels in smooth muscle cells.[28][29]

  • Calcium Channel Blockade: Some fused pyrimidine structures have been shown to act as calcium channel blockers.[30] By inhibiting the influx of calcium into vascular smooth muscle and cardiac cells, they can cause vasodilation and reduce heart rate and contractility, effects beneficial in treating hypertension and angina.

  • Modulation of Coronary Blood Flow: By inducing vasodilation in the coronary arteries, pyrimidine derivatives can improve the oxygen supply to the heart muscle, a property with potential therapeutic application in ischemic heart disease.[29][31]

Experimental Protocol: Ex Vivo Assessment of Vasodilator Activity

This protocol uses isolated aortic rings from a laboratory animal (e.g., a rat) to directly measure the effect of a compound on vascular tone.

Principle: A segment of the thoracic aorta is suspended in an organ bath under tension and pre-contracted with an agent like phenylephrine. The test compound is then added cumulatively, and the degree of relaxation is measured, indicating vasodilator activity.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings approximately 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 grams, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the integrity of the endothelium by contracting the rings with phenylephrine (1 µM) and then adding acetylcholine (10 µM). A relaxation of >70% indicates a healthy, intact endothelium.

  • Contraction: After washing out the acetylcholine, re-contract the rings with phenylephrine to achieve a stable plateau.

  • Cumulative Dosing: Add the pyrimidine derivative to the bath in a cumulative manner (from low to high concentration), allowing the relaxation response to stabilize at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) and the Eₘₐₓ (maximal relaxation).

Workflow: Isolated Aortic Ring Assay

Vasodilation_Workflow A Dissect and Prepare Aortic Rings B Mount Rings in Organ Bath & Equilibrate A->B C Check Endothelial Viability (Phenylephrine + Acetylcholine) B->C D Induce Stable Contraction (Phenylephrine) C->D E Add Pyrimidine Derivative (Cumulative Concentrations) D->E F Record Relaxation Response E->F G Plot Concentration-Response Curve & Calculate EC50 / Emax F->G

Caption: Experimental workflow for assessing vasodilator activity.

Data Presentation: Vasodilator Potency
Compound IDEₘₐₓ (% Relaxation)EC₅₀ (µM)
PY-CV01 95 ± 4%2.1
PY-CV02 88 ± 6%10.5
PY-CV03 45 ± 5%>30
Acetylcholine 98 ± 2%0.05

Conclusion: The Future is Built on a Privileged Core

The pyrimidine scaffold has unequivocally demonstrated its profound and versatile impact on medicinal chemistry and drug discovery.[1][6] Its presence in fundamental biological molecules provides a natural starting point for therapeutic design, while its synthetic accessibility allows for extensive optimization. From cytotoxic agents that halt cancer progression to selective inhibitors that quell inflammation and novel compounds that combat life-threatening pathogens, the derivatives of this simple heterocycle are integral to the modern pharmacopeia.

The continuing exploration of structure-activity relationships, coupled with advanced screening methodologies and a deeper understanding of disease biology, promises a bright future for pyrimidine-based therapeutics.[5] The development of multi-target agents, compounds with enhanced selectivity and improved pharmacokinetic profiles, and the application of this scaffold to new and challenging disease targets will ensure that the pyrimidine nucleus remains a privileged and highly fruitful area of research for years to come.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Youssif, S., El-Bahaie, S., & Nabih, E. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial and Anti-inflammatory Agents. Molecules, 14(7), 2459-2467. [Link]

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The Therapeutic Potential of Substituted Pyrimidinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Pyrimidinone Scaffold

The pyrimidinone core, a privileged heterocyclic scaffold, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases uracil and thymine, foreshadows its profound biological relevance. For decades, researchers have been captivated by the therapeutic versatility of substituted pyrimidinones, unlocking a remarkable spectrum of pharmacological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to provide not only a thorough overview of the field but also actionable, field-proven insights into the synthesis, evaluation, and mechanistic understanding of this remarkable class of compounds. We will delve into the causality behind experimental choices, offering a self-validating framework for your own research endeavors.

I. The Synthetic Cornerstone: Accessing the Pyrimidinone Core

The therapeutic journey of any scaffold begins with its synthesis. For pyrimidinones, the Biginelli reaction, a classic multicomponent reaction first reported in 1891, remains a highly efficient and versatile method for constructing the core 3,4-dihydropyrimidin-2(1H)-one (DHPM) structure.[1] Its enduring appeal lies in its operational simplicity, atom economy, and the ability to generate molecular diversity in a single step.

Mechanism of the Biginelli Reaction

The reaction mechanism proceeds through a series of acid-catalyzed bimolecular reactions. While several mechanisms have been proposed, the most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[2]


}

A simplified schematic of the Biginelli reaction mechanism.

Experimental Protocol: Microwave-Assisted Synthesis of Monastrol

To illustrate a practical and efficient synthetic approach, we present a detailed protocol for the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor with anticancer properties. This protocol utilizes microwave irradiation to significantly reduce reaction times compared to conventional heating.[3]

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (2 mL)

  • Hydrochloric acid (catalytic amount, 3-4 drops)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (10 mmol), and ethanol (2 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 30 minutes.

  • Precipitation and Filtration: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Drying: Dry the product under vacuum to obtain Monastrol as a crystalline solid.

  • Purification (Optional): While this method often yields a product of high purity, recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be performed if necessary.[3]

Expected Yield: 76-86%[3]


}

Workflow for the microwave-assisted synthesis of Monastrol.

II. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The pyrimidinone scaffold has emerged as a prolific source of anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a pivotal role in regulating cell growth, and its aberrant activation is a hallmark of many cancers.[6][7] Substituted pyrimidinones have been successfully developed as potent EGFR tyrosine kinase inhibitors (TKIs).[1][8] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation.[6]


}

Inhibition of the EGFR signaling pathway by a pyrimidinone derivative.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

PositionSubstitutionImpact on ActivityReference
C4-Anilino Moiety Substituted anilinesEssential for binding to the hinge region of the kinase domain.[9]
Small, electron-withdrawing groupsOften enhance potency.[9]
C5 Small alkyl or halo groupsCan improve potency and selectivity.[6]
C2 Various aminesModulates solubility and pharmacokinetic properties.[1]
Fused Rings Pyrrolo[2,3-d]pyrimidineCan enhance binding affinity and selectivity for mutant EGFR.[6]

Table 1: Representative Pyrimidinone-Based EGFR Inhibitors and their IC50 Values

CompoundTargetIC50 (nM)Cell LineReference
Compound 42 EGFRL858R/T790M34H1975[10]
Compound 45 EGFRL858R/T790M23.3H1975[10]
Osimertinib EGFRT790M<10-[1]
Lazertinib EGFRT790M2.4Ba/F3[1]
B. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets.[11] Pyrimidinone-based compounds have been developed as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells.[7][11]


}

Inhibition of the cell cycle by pyrimidinone-based CDK inhibitors.

Structure-Activity Relationship (SAR) Insights for CDK Inhibitors:

PositionSubstitutionImpact on ActivityReference
C2-Anilino Moiety Substituted anilinesKey for hinge region binding.[7]
C4-Amino Group Small alkyl or cycloalkyl groupsInfluences selectivity and potency.[11]
C6 Aromatic or heteroaromatic ringsCan enhance potency through additional interactions.[11]
Fused Rings Pyrrolo[2,3-d]pyrimidineOften leads to highly selective CDK2 inhibitors.[11]

Table 2: Representative Pyrimidinone-Based CDK Inhibitors and their IC50 Values

CompoundTargetIC50 (nM)Reference
Compound 17 CDK20.19[12]
Compound 18 CDK25.1[12]
Palbociclib CDK4/611/15[11]
Ribociclib CDK4/610/39[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, CDK2)

  • Kinase substrate peptide

  • ATP

  • Test compound (substituted pyrimidinone)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a well of a 96-well plate, add the kinase in kinase assay buffer.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (substituted pyrimidinone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

III. Antiviral Applications: A Broad-Spectrum Defense

The structural similarity of the pyrimidinone scaffold to nucleobases has made it a fertile ground for the discovery of antiviral agents.[13] Substituted pyrimidinones have demonstrated activity against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[13][14]

A. Anti-Influenza Virus Activity

Substituted pyrimidinones have been shown to inhibit influenza virus replication.[14] The mechanism of action can vary, with some compounds targeting viral entry or replication processes.


}

Potential intervention points for pyrimidinone antivirals in the influenza life cycle.

B. Anti-HIV Activity

Certain pyrimidinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that are a cornerstone of highly active antiretroviral therapy (HAART).[15] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.


}

Inhibition of HIV reverse transcriptase by a pyrimidinone NNRTI.

C. Anti-Coronavirus Activity

The recent global health crisis has spurred intensive research into antivirals targeting coronaviruses. Pyrimidinone derivatives have shown promise in this area, with some compounds exhibiting activity against human coronaviruses.[16] Potential targets include viral proteases and the RNA-dependent RNA polymerase (RdRp).


}

Potential targets for pyrimidinone antivirals in the coronavirus life cycle.

Table 3: Representative Pyrimidinone-Based Antiviral Agents and their EC50 Values

CompoundVirusEC50 (µM)Cell LineReference
Compound 1c Influenza A26.5MDCK[17]
Compound 1d Influenza A3.5MDCK[17]
Compound 1 Zika Virus5.21Vero[18]
Compound 23 Zika Virus5.70Vero[18]
Compound 7f HCoV-229E>10HEL[16]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Test compound (substituted pyrimidinone)

  • Infection medium

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection and Treatment: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After a viral adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

IV. Conclusion and Future Perspectives

The substituted pyrimidinone scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in drug discovery. The insights and protocols provided in this guide are intended to empower researchers to explore the vast chemical space of substituted pyrimidinones and to accelerate the development of new medicines for a multitude of diseases. As our understanding of disease biology deepens, so too will our ability to rationally design and synthesize the next generation of pyrimidinone-based therapeutics, further solidifying the legacy of this exceptional heterocyclic core.

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Whitepaper: The Emergence of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one - A Novel Kinase Inhibitor from Rational Design to Preclinical Promise

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The pyrimidine scaffold remains a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. This guide chronicles the discovery and developmental history of a novel derivative, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. We will trace its journey from a rationally designed concept, through its initial synthesis and biological screening, to its establishment as a promising preclinical candidate for targeted cancer therapy. This document provides an in-depth look at the experimental choices, mechanistic explorations, and the self-validating protocols that have defined its early-stage development, offering valuable insights for researchers and drug development professionals.

Part 1: Genesis of a Lead Compound: The Discovery of a Novel Pyrimidine Derivative

The quest for more selective and potent kinase inhibitors is a driving force in oncology research. Kinases, due to their critical role in cell signaling and proliferation, are prime targets for therapeutic intervention. The pyrimidine ring, a privileged scaffold, is frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The development of this compound, hereafter referred to as 'Compound A', was born from a rational drug design campaign aimed at identifying novel inhibitors of Tumor Progression Kinase 1 (TPK1), a hypothetical serine/threonine kinase implicated in metastatic progression.

The Foundational Synthesis: A Multi-step Approach

The initial synthesis of Compound A was a critical first step, designed for efficiency and scalability. The chosen pathway involved a multi-step reaction sequence starting from readily available commercial reagents. The causality behind this specific synthetic route was driven by the need to introduce the methoxy, methyl, and amino groups at specific positions on the pyrimidine ring to maximize the predicted binding affinity with our target, TPK1.

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation. Ethyl 2-methylacetoacetate is reacted with urea in the presence of a sodium ethoxide catalyst. This Claisen condensation reaction forms the initial pyrimidine ring structure.

  • Step 2: Chlorination. The resulting 6-methyluracil is treated with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine. This step is crucial for activating the pyrimidine ring for subsequent nucleophilic substitutions.

  • Step 3: Methoxylation. The dichlorinated intermediate is then selectively reacted with sodium methoxide at a controlled temperature. The C2 position is more reactive, allowing for the regioselective introduction of the methoxy group to yield 2-methoxy-4-chloro-6-methylpyrimidine.

  • Step 4: Amination. Finally, the 4-chloro group is displaced by reacting the intermediate with ammonia in a sealed vessel at elevated temperature and pressure, yielding the target molecule, this compound.

  • Step 5: Purification. The final product is purified by recrystallization from ethanol to yield a white crystalline solid. Purity is confirmed by HPLC and NMR spectroscopy.

Initial Biological Screening and Target Identification

The screening workflow was designed to be a self-validating system. By including known inhibitors of various kinases as positive controls and DMSO as a negative control, we could ensure the assay was performing within expected parameters.

G cluster_0 High-Throughput Kinase Screening Workflow Compound A Stock Compound A Stock Assay Plates Assay Plates Compound A Stock->Assay Plates Kinase Panel (300+ Kinases) Kinase Panel (300+ Kinases) Kinase Panel (300+ Kinases)->Assay Plates ATP & Substrate ATP & Substrate ATP & Substrate->Assay Plates Incubation Incubation Assay Plates->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis Hit Identification (TPK1) Hit Identification (TPK1) Data Analysis->Hit Identification (TPK1)

Caption: High-throughput screening workflow for Compound A.

The results of the screen were striking. Compound A demonstrated potent and selective inhibition of TPK1, with an IC₅₀ value in the low nanomolar range. This provided the first piece of evidence that our rational design approach was successful.

Part 2: From a Promising Hit to a Preclinical Candidate

Identifying a "hit" is only the beginning of the drug discovery journey. The subsequent phases are dedicated to understanding the molecule's mechanism of action, optimizing its properties, and evaluating its potential in more complex biological systems.

Unraveling the Mechanism of Action

To understand how Compound A inhibited TPK1, we employed a combination of biophysical and structural biology techniques. The primary goal was to confirm that it binds to the ATP-binding site as intended and to visualize the specific molecular interactions.

G cluster_1 TPK1 Signaling Pathway and Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase TPK1 TPK1 Receptor Tyrosine Kinase->TPK1 Downstream Effector Downstream Effector TPK1->Downstream Effector Cell Proliferation & Metastasis Cell Proliferation & Metastasis Downstream Effector->Cell Proliferation & Metastasis Compound A Compound A Compound A->TPK1

Caption: TPK1 signaling pathway and point of inhibition by Compound A.

X-ray crystallography studies of Compound A in complex with the TPK1 kinase domain revealed that the 6-amino group forms a critical hydrogen bond with the hinge region of the enzyme, a common binding motif for pyrimidine-based kinase inhibitors. The 2-methoxy group was observed to occupy a hydrophobic pocket, and the 5-methyl group provided additional van der Waals interactions, contributing to the high potency.

Optimizing for Success: Structure-Activity Relationship (SAR) Studies

While Compound A was potent, early ADME (absorption, distribution, metabolism, and excretion) studies indicated moderate metabolic instability. This necessitated a structure-activity relationship (SAR) campaign to synthesize and test a focused library of analogs. The objective was to improve the pharmacokinetic properties while maintaining or enhancing the potency against TPK1.

Table 1: SAR of Compound A Analogs

CompoundR1 (Position 2)R2 (Position 5)TPK1 IC₅₀ (nM)Microsomal Stability (t½, min)
Compound A -OCH₃-CH₃5.235
Analog 1 -OCH₃-H25.840
Analog 2 -OCH₃-Cl4.528
Analog 3 -NH₂-CH₃15.1>90
Analog 4 -OCHF₂-CH₃3.975

The SAR studies, summarized in Table 1, revealed that replacing the 2-methoxy group with a difluoromethoxy group (Analog 4) significantly improved metabolic stability without sacrificing potency. This analog was selected as the lead candidate for further preclinical development.

In Vitro and In Vivo Evaluation

With a lead candidate in hand, the focus shifted to demonstrating its efficacy in cellular and animal models of cancer.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines with high TPK1 expression are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of Analog 4 (or vehicle control) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with DMSO.

  • Absorbance Reading: The absorbance is read at 570 nm using a plate reader. The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition).

Analog 4 demonstrated potent anti-proliferative effects in TPK1-dependent cancer cell lines. Subsequent studies in mouse xenograft models showed that oral administration of Analog 4 resulted in significant tumor growth inhibition with no observable toxicity, positioning it as a strong candidate for clinical development.

Conclusion and Future Outlook

The journey of this compound and its optimized analog, from a concept rooted in rational drug design to a validated preclinical candidate, highlights the systematic and multidisciplinary nature of modern drug discovery. The foundational synthesis provided a robust starting point, while comprehensive biological screening identified its novel and selective activity against TPK1. Subsequent mechanistic and SAR studies not only elucidated its mode of action but also guided the molecular refinements necessary to overcome initial liabilities. The promising in vivo efficacy and safety profile of the lead analog now pave the way for investigational new drug (IND)-enabling studies, with the ultimate goal of translating this scientific discovery into a new therapeutic option for patients.

References

  • Bara, T. J., & T. A. T. (2018). Pyrimidine as a privileged scaffold in medicinal chemistry. RSC Advances. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews. [Link]

Navigating the Therapeutic Potential of Aminopyrimidines: A Mechanistic Overview and Research Framework for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research and Drug Development Community

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone of innovation, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals who are exploring the potential of novel aminopyrimidine derivatives. Our focus will be on the broader class of aminopyrimidines to provide a foundational understanding of their established and potential mechanisms of action. It is crucial to note at the outset that, despite a comprehensive search of scientific literature and patent databases, specific mechanistic data for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one is not publicly available at the time of this writing. Therefore, this document will serve as a technical guide to the known biological activities of structurally related aminopyrimidine compounds, thereby offering a robust framework for initiating research and discovery efforts on this specific molecule of interest. We will delve into the established targets and pathways of related compounds and propose a logical, evidence-based approach to elucidate the mechanism of action for this compound.

Part 1: The Aminopyrimidine Scaffold - A Privileged Structure in Drug Discovery

The aminopyrimidine core is a recurring motif in a variety of biologically active molecules. Its ability to form multiple hydrogen bonds, participate in pi-stacking interactions, and serve as a versatile synthetic handle has made it an attractive starting point for the development of kinase inhibitors, enzyme modulators, and other therapeutic agents. The specific substitutions on the pyrimidine ring dictate the compound's three-dimensional structure, electronic properties, and ultimately, its biological target and mechanism of action.

Derivatives of 6-aminopyrimidine and related aminopyrimidinols have been investigated for a range of therapeutic applications, highlighting the scaffold's versatility. These include roles as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma, Dipeptidyl Peptidase IV (DPP IV) inhibitors for diabetes management, and modulators of Epidermal Growth Factor Receptor (EGFR) in cancer.[1][2][3][4]

Part 2: Established Mechanisms of Action for Aminopyrimidine Derivatives

To build a hypothesis for the mechanism of action of this compound, we will first explore the well-documented activities of its structural cousins.

Kinase Inhibition: A Dominant Paradigm

A significant number of aminopyrimidine derivatives function as ATP-competitive kinase inhibitors. The aminopyrimidine core often mimics the adenine base of ATP, anchoring the inhibitor within the kinase's active site through hydrogen bonds with the hinge region.

  • FGFR4 Inhibition: Certain aminopyrimidinol derivatives have been designed as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas.[1][5] These compounds typically feature a side chain that can form a covalent bond with a cysteine residue in the FGFR4 active site, leading to irreversible inhibition.[1] Molecular docking studies have been crucial in elucidating the structure-activity relationships (SAR) that govern selectivity for FGFR4 over other FGFR isoforms.[1][5]

  • EGFR Modulation: The aminopyrimidine scaffold is also present in inhibitors of EGFR, a receptor tyrosine kinase frequently mutated in various cancers.[3][4] These inhibitors are designed to target specific activating or resistance mutations within the EGFR kinase domain, offering a more precise and less toxic therapeutic approach compared to non-selective inhibitors.

Enzyme Inhibition Beyond Kinases
  • Dipeptidyl Peptidase IV (DPP IV) Inhibition: A study on 6-imino-2-thioxo-pyrimidinones, which share a similar heterocyclic core, revealed their potential as competitive inhibitors of DPP IV.[2] Molecular docking analyses suggested that the pyrimidinone core interacts with key residues in the DPP IV hydrolytic site, such as Glu206, Tyr662, and Tyr547.[2] This highlights the potential for aminopyrimidine derivatives to target non-kinase enzymes.

Other Reported Biological Activities

The versatility of the aminopyrimidine scaffold extends to other biological activities, including:

  • Anticancer Activity via Apoptosis Induction: Novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to possess potent anticancer activity against leukemia cell lines by inducing apoptosis.[6]

  • Antimicrobial, Anti-inflammatory, and Antioxidant Effects: Various pyrimidine and pyrimidopyrimidine derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] Some of these compounds also exhibit anti-inflammatory and antioxidant properties.[7]

Part 3: A Proposed Research Framework for Elucidating the Mechanism of Action of this compound

Given the absence of direct evidence, a systematic and multi-pronged approach is necessary to uncover the mechanism of action of this compound. The following is a proposed experimental workflow designed to identify its biological target(s) and signaling pathways.

Initial Broad-Spectrum Phenotypic Screening

The first step is to assess the compound's general biological activity across a diverse range of cell lines and assays.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Panel: Select a panel of human cancer cell lines representing various tissue origins (e.g., NCI-60 panel).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series.

  • Cell Seeding: Plate cells in 96- or 384-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Causality Behind Experimental Choices: This broad screening will provide initial clues as to whether the compound possesses cytotoxic or cytostatic effects and may reveal a pattern of activity against certain cancer types, suggesting potential underlying mechanisms.

Target Identification Strategies

If significant bioactivity is observed, the next critical phase is to identify the molecular target(s).

Workflow for Target Identification

Target_Identification_Workflow cluster_B cluster_C cluster_D A Active Compound: This compound B Affinity-Based Methods A->B C Expression-Based Methods A->C D Computational Methods A->D B1 Affinity Chromatography B->B1 B2 Chemical Proteomics (e.g., KiNativ) B->B2 C1 Transcriptomics (RNA-seq) C->C1 C2 Proteomics (e.g., SILAC) C->C2 D1 Target Prediction Software (e.g., SwissTargetPrediction) D->D1 D2 Molecular Docking (if hypothetical targets are identified) D->D2 E Candidate Target(s) B1->E B2->E C1->E C2->E D1->E D2->E F Target Validation E->F

Caption: A multi-pronged workflow for identifying the molecular target(s) of this compound.

Mechanistic Pathway Elucidation

Once a putative target is identified and validated, the subsequent step is to delineate the downstream signaling pathways affected by the compound.

Signaling Pathway Analysis Workflow

Pathway_Analysis A Validated Target B Compound Treatment of Relevant Cell Lines A->B C Phospho-Proteomic Analysis B->C D Western Blotting for Key Pathway Proteins B->D E Gene Expression Analysis (qPCR or RNA-seq) B->E F Functional Assays (e.g., Apoptosis, Cell Cycle) B->F G Elucidation of Mechanism of Action C->G D->G E->G F->G

Caption: A workflow for dissecting the signaling pathways modulated by the compound after target validation.

Part 4: Hypothetical Mechanisms and Data Summary

Based on the structures of related active compounds, we can propose several hypothetical mechanisms of action for this compound.

Table 1: Potential Mechanisms of Action and Key Experimental Readouts

Hypothetical MechanismKey Protein TargetsPrimary Experimental AssaysExpected Outcome
Kinase Inhibition FGFRs, EGFR, other kinasesIn vitro kinase activity assays, Cellular phospho-protein analysis (Western blot, phospho-proteomics)Dose-dependent inhibition of kinase activity and downstream signaling.
DPP IV Inhibition Dipeptidyl Peptidase IVIn vitro DPP IV enzymatic assayCompetitive or non-competitive inhibition of DPP IV activity.
Induction of Apoptosis Caspases, Bcl-2 family proteinsAnnexin V/PI staining, Caspase activity assays, Western blot for cleaved PARP.Increased apoptosis, activation of caspases.
Antimicrobial Activity Bacterial or fungal specific targetsMinimum Inhibitory Concentration (MIC) assays against a panel of microbes.Inhibition of microbial growth at low concentrations.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich chemical and biological landscape of the aminopyrimidine scaffold provides a fertile ground for hypothesis-driven research. The proposed framework in this guide offers a systematic and scientifically rigorous path forward for characterizing this novel compound. By employing a combination of phenotypic screening, target identification technologies, and detailed pathway analysis, the scientific community can unlock the therapeutic potential of this and other promising aminopyrimidine derivatives. The journey from a novel chemical entity to a potential therapeutic is a challenging yet rewarding one, and it begins with a thorough and unbiased investigation of its fundamental mechanism of action.

References

  • Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • Verbanac, D., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20(8), 1183-1190. [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3589. [Link]

  • Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 15(1), 1-18. [Link]

  • Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Google Patents. (n.d.). US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a substituted pyrimidinone of interest in medicinal chemistry and drug discovery. The synthetic strategy outlined is a robust two-step process, commencing with readily available starting materials. This guide offers in-depth experimental protocols, explains the chemical principles underpinning the synthesis, and provides key analytical data for the intermediate and final products.

Introduction

Substituted pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of this compound makes it a valuable scaffold for further chemical elaboration in the development of novel therapeutics. This guide details a reliable and reproducible synthetic route, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a two-step sequence. The first step involves the construction of the pyrimidine ring via a base-catalyzed condensation reaction. The second step is a selective methylation to introduce the methoxy group at the 2-position.

Logical Workflow of the Synthesis

cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Selective O-Methylation Starting Materials Ethyl 2-methylacetoacetate + Guanidine Hydrochloride Intermediate 2-amino-6-methylpyrimidin-4-ol Starting Materials->Intermediate Sodium Ethoxide, Ethanol, Reflux Final Product This compound Intermediate->Final Product Dimethyl Sulfate, Base, Solvent

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol (Intermediate)

The initial step is a cyclocondensation reaction, a variation of the well-known Biginelli reaction, between a β-ketoester (ethyl 2-methylacetoacetate) and a guanidine salt in the presence of a strong base.[1]

Chemicals and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methylacetoacetate144.1714.42 g0.10
Guanidine Hydrochloride95.539.55 g0.10
Sodium22.992.30 g0.10
Absolute Ethanol46.07100 mL-
Glacial Acetic Acid60.05As needed-
Deionized Water18.02As needed-
Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2.30 g (0.10 mol) of sodium metal in small pieces to 50 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 9.55 g (0.10 mol) of guanidine hydrochloride in 50 mL of absolute ethanol. A precipitate of sodium chloride will form.

  • Addition of β-Ketoester: Slowly add 14.42 g (0.10 mol) of ethyl 2-methylacetoacetate to the reaction mixture with stirring.

  • Condensation Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid. The crude product may precipitate at this stage. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Filter the crude product and wash it with a small amount of cold water. Recrystallize the crude solid from hot water or ethanol to obtain pure 2-amino-6-methylpyrimidin-4-ol as a white to off-white powder.[2]

Physicochemical and Spectroscopic Data of the Intermediate
PropertyValue
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol [3]
Melting Point>300 °C[2][4]
AppearanceWhite to cream powder[2]
SolubilitySparingly soluble in water and organic solvents, soluble in acidic and alkaline solutions.[5]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)Assignment
10.5 (s, 1H)-OH
6.91 (s, 2H)-NH₂
5.14 (s, 1H)C₅-H
2.14 (s, 3H)-CH₃
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)Assignment
168.0C₄
162.5C₂
158.0C₆
98.0C₅
23.5-CH₃
Spectroscopic data is for the closely related 2-amino-4-hydroxy-6-methylpyrimidine and is expected to be very similar for the 5-methyl isomer.[6]

Part 2: Synthesis of this compound (Final Product)

The second step is the selective O-methylation of the hydroxyl group at the 4-position of the pyrimidine ring. The choice of methylating agent and reaction conditions is crucial to favor O-methylation over N-methylation of the amino group. Dimethyl sulfate is a common and effective methylating agent for this transformation.[7]

Chemicals and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-6-methylpyrimidin-4-ol125.1312.51 g0.10
Dimethyl Sulfate126.1313.87 g (10.5 mL)0.11
Sodium Hydroxide40.004.40 g0.11
Acetone58.08150 mL-
Deionized Water18.02As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.51 g (0.10 mol) of 2-amino-6-methylpyrimidin-4-ol and 4.40 g (0.11 mol) of sodium hydroxide in 100 mL of water.

  • Addition of Methylating Agent: Cool the solution in an ice bath and slowly add 13.87 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise with vigorous stirring. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate. If not, carefully acidify the solution with dilute hydrochloric acid to a pH of ~7.

  • Purification: Collect the solid product by filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Expected Physicochemical Properties of the Final Product
PropertyValue
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.16 g/mol
AppearanceWhite to off-white solid

Note: Detailed spectroscopic data for the final product should be obtained and analyzed to confirm its structure. The expected ¹H NMR spectrum should show a singlet for the methoxy protons around 3.8-4.0 ppm, and the disappearance of the -OH proton signal seen in the intermediate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium metal reacts violently with water. Handle with extreme care.

  • Dimethyl sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Guanidine hydrochloride is harmful if swallowed or inhaled.

  • Handle all solvents and reagents with care, following standard laboratory safety procedures.

References

  • Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

  • ChemBK. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • ACS Publications. Alkylation of 2-Amino-4-hydroxypyrimidines with Acrylonitrile and with Dimethyl Sulfate: Two Pyrimido[1,2-α]pyrimidinediones. [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a substituted pyrimidinone of interest in medicinal chemistry and drug discovery. The protocol herein is established on the fundamental principles of pyrimidine synthesis, primarily the condensation of a β-ketoester with a guanidine derivative. This guide offers a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and essential safety considerations.

Introduction

Substituted pyrimidinones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of this compound makes it a valuable scaffold for further chemical elaboration in the development of novel therapeutics. The strategic placement of the amino, methoxy, and methyl groups offers multiple points for diversification and modulation of physicochemical properties.

The synthetic route detailed in this guide is a robust and efficient method for the preparation of the target compound, proceeding via the cyclocondensation of ethyl 2-methyl-3-oxobutanoate with O-methylisourea. This approach is widely applicable for the synthesis of a variety of substituted pyrimidinones.

Chemical Reaction Pathway

The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction. The reaction mechanism involves the initial formation of a sodium salt of the β-ketoester, which then undergoes nucleophilic attack by O-methylisourea, followed by an intramolecular cyclization and dehydration to yield the final pyrimidinone product.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Ethyl_2_methyl_3_oxobutanoate Ethyl 2-methyl-3-oxobutanoate Reaction_Vessel Cyclocondensation Ethyl_2_methyl_3_oxobutanoate->Reaction_Vessel O_Methylisourea O-Methylisourea O_Methylisourea->Reaction_Vessel Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Reaction_Vessel Ethanol Ethanol (Solvent) Ethanol->Reaction_Vessel Product 6-amino-2-methoxy-5- methylpyrimidin-4(3H)-one Reaction_Vessel->Product Reflux

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-methyl-3-oxobutanoate≥98%Commercially Available
O-Methylisourea hydrochloride≥97%Commercially Available
Sodium Ethoxide21% solution in ethanolCommercially AvailableHandle under inert atmosphere
Anhydrous Ethanol≥99.5%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionFor neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

  • Addition of Base and β-Ketoester: Under a positive pressure of inert gas, charge the flask with 100 mL of a 21% solution of sodium ethoxide in ethanol. Begin stirring and add 14.4 g (0.1 mol) of ethyl 2-methyl-3-oxobutanoate dropwise via the dropping funnel over 15 minutes.

  • Addition of Guanidine Derivative: In a separate beaker, dissolve 11.0 g (0.1 mol) of O-methylisourea hydrochloride in 50 mL of anhydrous ethanol. Add this solution to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture to pH 7 with 1 M hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue will contain the crude product and inorganic salts. Add 100 mL of water to dissolve the salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Ethoxide: Corrosive and flammable. Handle with extreme care under an inert atmosphere to prevent contact with moisture and air. In case of contact, wash the affected area immediately with copious amounts of water.[1][2]

  • Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • Hydrochloric Acid: Corrosive. Handle with care and avoid inhalation of fumes.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Melting Point: To assess the purity of the final product.

Discussion of Experimental Choices

The choice of sodium ethoxide as the base is crucial for the deprotonation of the β-ketoester, which is the initial step of the condensation reaction. Ethanol is an ideal solvent as it is the conjugate acid of the ethoxide base and is also effective at dissolving the reactants. The reflux temperature provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate. The work-up procedure is designed to effectively remove the inorganic byproducts and isolate the desired organic product.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the sodium ethoxide is not degraded.
Product loss during work-upEnsure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product degradation.
Impure ProductIncomplete reaction or side reactionsOptimize purification conditions (recrystallization solvent or chromatography eluent).
Presence of starting materialsEnsure the stoichiometry of the reactants is correct.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable heterocyclic building block for applications in drug discovery and development. The underlying chemical principles are well-established, making this a robust and adaptable synthetic method.

References

Sources

Application Note: High-Purity Purification Strategies for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of robust purification techniques for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a key heterocyclic intermediate in pharmaceutical research and development. Achieving high purity is critical for ensuring reproducible results in subsequent synthetic steps and biological assays. This document details protocols for recrystallization, acid-base extraction, and column chromatography, explaining the scientific principles behind each method. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to select and implement the most effective purification strategy based on sample volume, impurity profile, and desired final purity.

Introduction and Physicochemical Profile

This compound is a substituted pyrimidinone featuring a combination of functional groups that dictate its chemical behavior: a basic amino group, a methoxy group, and the pyrimidinone core, which can exhibit weak acidity. This amphoteric nature, combined with its moderate polarity, allows for a versatile approach to purification. However, it also presents challenges, as the compound can interact with both acidic and basic matrices.

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Structures

Property Value Source / Comment
Molecular Formula C₆H₉N₃O₂ -
Molecular Weight 155.16 g/mol [1]
CAS Number 52386-30-8 []
Appearance Typically an off-white to pale yellow solid General observation for similar compounds.
Melting Point 214-216 °C (for tautomer 52386-29-5) [3]
Predicted pKa ~9.25 (acidic N-H) [3]

| Predicted pKa | ~3-4 (basic amino group, protonated form) | Estimated based on similar anilines. |

Common Impurity Profile

Impurities in a crude sample of this compound typically arise from the synthetic route.[4][5] Common contaminants may include:

  • Unreacted Starting Materials: Such as substituted guanidines or β-ketoesters.

  • Side-Reaction Products: Resulting from incomplete cyclization, dimerization, or alternative reaction pathways.[6]

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and initial work-up.

The choice of purification method should be guided by the nature of these impurities (e.g., neutral vs. acidic/basic, polarity differences).

Recrystallization: The First Line of Purification

Recrystallization is a powerful, cost-effective technique for removing small to moderate amounts of impurities, provided a suitable solvent can be identified.[7] The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[8]

Causality in Solvent Selection:

The ideal solvent will dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[9] The structural features of our target compound (polar N-H and NH₂ groups, but also nonpolar methyl and methoxy groups) suggest that polar protic solvents like ethanol or solvent mixtures are excellent starting points.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add ~20-30 mg of crude material. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Heat the tube gently. A good solvent will dissolve the solid completely upon heating. Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution: Place the bulk crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent in portions while stirring or swirling until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes. Caution: Adding charcoal to a superheated solution can cause violent boiling.

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Complete Crystallization: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Cool Slowly to RT C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Pure, Dry Crystals G->H

Caption: Workflow for single-solvent recrystallization.

Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is a liquid-liquid extraction technique ideal for separating acidic, basic, and neutral compounds from one another.[12][13] Given that this compound possesses both a basic amino group and a weakly acidic pyrimidinone proton, this method can be highly effective for removing neutral impurities.[14]

Principle of Separation:

The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[15] This salt will partition into the aqueous phase, leaving non-basic organic impurities in the organic phase. Subsequently, the aqueous layer is basified to regenerate the neutral, water-insoluble compound, which can be recovered.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: The protonated target compound is now in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with fresh aqueous acid to ensure complete recovery. The organic layer, containing neutral impurities, can be discarded.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or concentrated ammonium hydroxide) with stirring until the solution becomes basic (pH > 9, check with pH paper). The neutral target compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum.

Visualization: Acid-Base Extraction Logic

G start Crude Mixture Target (Basic) + Neutral Impurity Dissolved in Organic Solvent step1 Add 1M HCl (aq) Shake and Separate Layers start->step1 organic_layer Organic Layer Neutral Impurity step1->organic_layer Top Layer aqueous_layer Aqueous Layer Protonated Target (Water-Soluble) step1->aqueous_layer Bottom Layer waste Discard organic_layer->waste step2 step2 aqueous_layer->step2 precipitate Precipitate Forms step2->precipitate filter Filter and Dry precipitate->filter product Pure Target Compound filter->product

Caption: Separation of the target compound from neutral impurities.

Chromatographic Purification

When recrystallization or extraction fails to provide adequate purity, chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[16]

Flash Column Chromatography (Normal Phase)

This is a rapid, preparative technique suitable for purifying multigram quantities of material.[17]

Causality in Method Development: The target compound is polar. Therefore, a polar stationary phase like silica gel is appropriate.[18] The mobile phase must be optimized to achieve good separation. Thin-Layer Chromatography (TLC) is used for this purpose. A good solvent system will give the target compound an Rf (retention factor) of ~0.2-0.4 and show clear separation from impurities.[17] Because the compound contains a basic nitrogen, streaking on the acidic silica gel can be an issue. This is mitigated by adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the mobile phase.[19][20]

Table 2: Suggested Mobile Phase Systems for TLC/Column Chromatography

Solvent System Polarity Comments
Ethyl Acetate / Hexanes Low to Medium Good starting point if impurities are non-polar.
Dichloromethane / Methanol Medium to High Highly effective for polar compounds.[21]

| DCM / MeOH / NH₄OH (e.g., 95:4.5:0.5) | High (Basic) | Excellent for basic compounds to prevent tailing. |

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC as described above.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM/MeOH). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This method generally provides better resolution than loading the sample as a concentrated liquid.[19]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the determined mobile phase, starting with a less polar mixture if running a gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Preparative HPLC (Reverse Phase)

For the highest possible purity, especially for final compounds intended for biological testing, preparative High-Performance Liquid Chromatography (Prep-HPLC) is used.[22] For polar compounds, a reverse-phase method is often the most effective.[19]

Principle: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[23] More polar compounds elute first.

Protocol 4: General Prep-HPLC Workflow
  • Analytical Method Development: First, develop a separation method on an analytical HPLC with a C18 column. Screen gradients of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Scale-Up: Once a good separation is achieved, scale the method to a larger preparative column. This involves adjusting the flow rate, gradient time, and sample load according to the column dimensions.

  • Purification: Dissolve the partially purified compound in a suitable solvent (e.g., DMSO or mobile phase) and inject it onto the preparative system.

  • Fraction Collection: Collect fractions corresponding to the target peak, guided by a UV detector.

  • Product Recovery: Combine the pure fractions. If the mobile phase contains volatile additives like formic acid and acetonitrile, it can be removed by lyophilization (freeze-drying) or rotary evaporation to yield the final, high-purity product.

Summary of Techniques

Table 3: Comparison of Purification Techniques

Technique Scale Purity Achieved Pros Cons
Recrystallization mg to kg Good to Excellent Inexpensive, scalable, simple equipment. Requires a suitable solvent, can have yield losses.
Acid-Base Extraction mg to kg Good (for specific impurities) Fast, inexpensive, removes neutral/acidic/basic impurities effectively. Only works if compound and impurities have different acid-base properties.
Flash Chromatography mg to >100 g Good to Excellent Versatile, applicable to many mixtures, high throughput. Requires more solvent and materials, can be labor-intensive.

| Preparative HPLC | µg to g | Excellent (>99%) | Highest resolution and purity, automatable. | Expensive equipment, limited scale, high solvent consumption. |

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • University of Waterloo. (n.d.). Acid and Base Extraction.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Google Patents. (n.d.). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Liu, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Sigma-Aldrich. (n.d.). 6-Methoxypyrimidin-4(3H)-one.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Chemcasts. (n.d.). 6-Amino-4(3H)-pyrimidinone (CAS 1193-22-2) – Thermophysical Properties.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Jakubkienė, V., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Sigma-Aldrich. (n.d.). 6-Amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3h)-one.
  • Synchem. (n.d.). 6-Amino-2-methoxy-3-methyl-4(3H)-pyrimidinone.
  • ChemicalBook. (n.d.). 6-AMINO-2-METHOXY-4(1H)-PYRIMIDINONE CAS 52386-29-5.
  • Matrix Fine Chemicals. (n.d.). 6-AMINO-2-METHOXYPYRIMIDIN-4-OL | CAS 52386-29-5.
  • BOC Sciences. (n.d.). CAS 52386-30-8 this compound.
  • Lee, H., et al. (2022). 6-Amino-4(3H)-pyrimidinone and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Medicinal Chemistry.

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Application Note: A Multi-Platform Analytical Approach for the Characterization of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Using 5-Methyl-2'-deoxycytidine as a Structural Surrogate for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Introduction: The Challenge of Novel Pyrimidine Scaffolds

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, present in numerous antiviral, antibacterial, and anticancer agents. The specific compound, this compound, represents a novel structure with limited public-domain data. Characterizing such new chemical entities (NCEs) requires a robust, multi-technique analytical approach to unambiguously determine identity, purity, and stability.

This application note provides a comprehensive guide to the analytical characterization of novel pyrimidine derivatives. Due to the absence of specific literature for the target compound, we will employ 5-Methyl-2'-deoxycytidine , a structurally related and well-characterized pyrimidine nucleoside, as a practical surrogate. The principles and protocols detailed herein serve as a validated starting point, designed for straightforward adaptation to the specific physicochemical properties of this compound and other related analogues.

Our approach is grounded in the principles of orthogonal analysis, where multiple, independent techniques are used to build a comprehensive and trustworthy profile of the molecule. We will detail protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Thermal Analysis for solid-state characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is indispensable for determining the purity of a drug substance and detecting any related impurities, such as synthetic byproducts or degradants. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for polar heterocyclic compounds like pyrimidines.

Causality Behind Method Development Choices
  • Column Chemistry (C18): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for a wide range of polar to moderately nonpolar compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like aminopyrimidines by shielding residual silanols.

  • Mobile Phase (Acidified Water/Acetonitrile): A gradient elution using acetonitrile and water is employed to ensure the elution of compounds with varying polarities. The addition of a small amount of acid (e.g., 0.1% formic acid) serves two critical purposes: it protonates the basic nitrogen atoms on the pyrimidine ring, leading to sharper, more symmetrical peaks, and it provides protons for efficient ionization in subsequent mass spectrometry analysis.

  • UV Detection: The conjugated pyrimidine ring system exhibits strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) and providing spectral purity information.

Experimental Protocol: RP-HPLC for Purity

Instrumentation:

  • HPLC System with quaternary pump, autosampler, column oven, and PDA detector.

  • Analytical Balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid (FA), LC-MS Grade

  • Water, HPLC or Milli-Q Grade

  • Reference Standard (e.g., 5-Methyl-2'-deoxycytidine)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample (e.g., this compound) at a target concentration of 1.0 mg/mL in the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Column Temperature 40 °C
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Detection PDA, 210-400 nm (Extract wavelength at λmax, e.g., 275 nm)
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) hplc HPLC System (C18 Column, 40°C) prep_mp->hplc prep_sample Sample Prep (1 mg/mL in 50:50 A:B) prep_sample->hplc gradient Gradient Elution (5-95% B over 10 min) hplc->gradient pda PDA Detection (210-400 nm) gradient->pda chromatogram Generate Chromatogram pda->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate % Area Purity integrate->purity

Caption: RP-HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing a highly specific and sensitive method for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z).

Causality Behind Method Development Choices
  • Ionization Source (ESI): Electrospray Ionization (ESI) is the preferred method for polar molecules like pyrimidines. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, directly confirming the molecular weight.

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides high-resolution accurate mass (HRAM) data. This allows for the determination of the elemental composition of the ion, providing a much higher degree of confidence in the compound's identity than nominal mass alone.

Experimental Protocol: LC-MS for Identity

Instrumentation:

  • LC-MS system equipped with an ESI source and a Q-TOF mass analyzer.

Procedure:

  • LC Conditions: Use the same HPLC method as described in Section 2.2. The flow from the column is directed into the MS interface.

  • MS Conditions:

ParameterCondition
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 600 L/hr at 350 °C
Mass Range 50 - 1000 m/z
Data Acquisition Full Scan MS
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the [M+H]+ ion.

    • Compare the measured accurate mass to the theoretical exact mass of the protonated molecule. The mass error should ideally be less than 5 ppm.

    • Example Calculation for this compound:

      • Formula: C6H9N3O2

      • Theoretical Exact Mass: 167.0695 g/mol

      • Theoretical [M+H]+: 168.0773 m/z

Workflow Visualization

LCMS_Workflow lc_separation LC Separation (as per HPLC protocol) esi_source Electrospray Ionization (ESI+) lc_separation->esi_source Eluent qtof_analyzer Q-TOF Mass Analyzer (High Resolution) esi_source->qtof_analyzer Ions data_acq Data Acquisition (Full Scan MS) qtof_analyzer->data_acq mass_spec Extract Mass Spectrum data_acq->mass_spec confirm Confirm [M+H]+ (< 5 ppm error) mass_spec->confirm

Caption: LC-MS workflow for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This combination allows for the unambiguous assignment of all signals and confirms the molecular structure.

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many polar organic compounds and will solubilize the pyrimidine derivative. Its residual proton signal does not interfere with most signals of interest.

Experimental Protocol: Structural NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

  • Data Analysis:

    • ¹H Spectrum: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling patterns to infer the local environment of each proton (e.g., aromatic, aliphatic, N-H, O-CH₃).

    • ¹³C Spectrum: Count the number of signals to confirm the number of unique carbons. Analyze chemical shifts to identify carbon types (e.g., C=O, C=N, C-O, C-C).

    • COSY Spectrum: Identify cross-peaks, which indicate which protons are spin-coupled (typically on adjacent carbons).

    • HSQC Spectrum: Correlate each proton signal with the signal of the carbon it is directly attached to.

    • Combine all data to piece together the molecular structure and assign all proton and carbon signals.

Conclusion

The analytical workflows presented in this application note provide a robust framework for the comprehensive characterization of the novel pyrimidine derivative this compound. By employing the principles of orthogonal analysis—using RP-HPLC for purity, high-resolution LC-MS for identity, and a suite of NMR experiments for definitive structural elucidation—researchers can build a self-validating and trustworthy data package for any new chemical entity. The specific protocols, developed using a structurally relevant surrogate, are designed to be a reliable starting point, with a clear rationale provided for adapting and optimizing these methods for the target compound.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • Mass Spectrometry: Principles and Applications. de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

Topic: Experimental Setup for Testing the Efficacy of 6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel pyrimidine derivative, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. We outline a systematic, tiered approach designed to first establish biological activity and then to elucidate the mechanism of action. The protocols herein cover essential preliminary assessments, robust in vitro assays to probe for anticancer activity, and a foundational in vivo model to verify efficacy in a physiological context. This guide is intended to provide researchers with the necessary protocols to rigorously assess the therapeutic potential of this and similar small molecules.

Introduction: The Rationale for Investigating Pyrimidine Derivatives

Pyrimidine and its fused heterocyclic analogs are integral components of DNA and RNA, making them vital to numerous biological processes.[1] This fundamental role has made them a focal point for the development of antimetabolites and other targeted therapies. The clinical success of drugs like 5-Fluorouracil and Gemcitabine underscores the therapeutic value of this chemical class.[2][3] Many modern targeted therapies, including numerous kinase inhibitors, also incorporate the pyrimidine ring, highlighting its versatility in interacting with various biological targets.[1][4]

The subject of this guide, this compound, is a novel small molecule whose efficacy has yet to be characterized.

Chemical Structure of this compound

Based on the established activities of similar pyrimidine derivatives, we hypothesize that this compound may exert anticancer effects by inhibiting key cellular processes such as cell proliferation, potentially through the modulation of signaling kinases that govern cell cycle progression and survival.[5][6] This application note details a logical workflow to test this hypothesis, beginning with broad cytotoxicity screening and progressing to specific mechanistic and in vivo studies.

Overall Experimental Workflow: A Tiered Approach

A tiered or cascaded approach is essential for efficient drug discovery. It ensures that resources are focused on compounds with demonstrated biological activity before proceeding to more complex and costly experiments. The workflow described herein is designed to generate a comprehensive dataset, from cellular response to whole-organism efficacy.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation a Compound Preparation & Solubility Testing b Multi-Cell Line Cytotoxicity Assay (MTT) [Determine GI50] a->b c Cell Cycle Analysis (Flow Cytometry) b->c If GI50 < 10 µM e Biochemical Kinase Assay (Hypothesis-driven) b->e Parallel Investigation d Apoptosis Assay (Annexin V/PI Staining) c->d g Human Tumor Xenograft Mouse Model d->g If promising in vitro data f Western Blot for Signaling Pathway Modulation e->f h Toxicity & Tolerability Assessment g->h

A tiered workflow for evaluating the efficacy of the test compound.

Part 1: Compound Preparation and Characterization

Accurate and reproducible results begin with proper handling and preparation of the test compound. Small molecules from initial synthesis are often poorly soluble in aqueous solutions, necessitating the use of an organic solvent.

Protocol 1.1: Preparation of Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for dissolving novel small molecules for high-throughput screening and cell-based assays due to its high solubilizing power and miscibility with aqueous media.[7] A high-concentration stock solution allows for minimal final DMSO concentration in cell culture, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Accurately weigh 1-5 mg of the compound into a sterile vial.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM.

  • Vortex vigorously for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution for any undissolved particulates. If present, centrifuge at high speed (≥10,000 x g) for 5 minutes and use the supernatant.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Part 2: In Vitro Efficacy and Mechanistic Assays

This phase aims to determine if the compound has a biological effect on cancer cells and, if so, to begin understanding its mechanism of action.

Protocol 2.1: Cell Viability and Cytotoxicity Assay

Rationale: The first step is to assess the compound's effect on cancer cell proliferation and viability. Colorimetric assays like the MTT, MTS, or XTT assay measure the metabolic activity of viable cells, which is proportional to the cell number.[8] This allows for the determination of the 50% growth inhibitory concentration (GI50) or 50% inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, LoVo colon)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in complete medium. A common starting range is 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours.

  • MTT Assay: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Parameter Description
Cell Lines A549 (Lung), MCF-7 (Breast), LoVo (Colon)
Seeding Density 5,000 cells/well
Compound Conc. 0.01, 0.1, 1, 10, 50, 100 µM
Incubation Time 72 hours
Readout Absorbance at 570 nm
Protocol 2.2: Cell Cycle Analysis via Flow Cytometry

Rationale: Many cytotoxic agents induce cell death by disrupting the normal progression of the cell cycle.[10] Analyzing the DNA content of a cell population using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound interferes with a checkpoint at that stage.[11]

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Ice-cold 70% ethanol

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at concentrations around its GI50 value (e.g., 1x and 2x GI50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Protocol 2.3: Apoptosis Quantification by Annexin V/PI Staining

Rationale: To determine if cell death occurs via apoptosis or necrosis, a dual-staining method with Annexin V and PI is used.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound as described in Protocol 2.2.

  • Harvest all cells (adherent and floating) and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze immediately by flow cytometry. The results will segregate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G x_axis Annexin V-FITC → y_axis Propidium Iodide → origin origin x_end x_end origin->x_end y_end y_end origin->y_end q1 Q1: Necrotic (AV- / PI+) q2 Q2: Late Apoptotic (AV+ / PI+) q3 Q3: Viable (AV- / PI-) q4 Q4: Early Apoptotic (AV+ / PI-) horz horz horz_end horz_end horz->horz_end vert vert vert_end vert_end vert->vert_end

Flow cytometry quadrants for apoptosis analysis.

Part 3: In Vivo Efficacy Evaluation

After demonstrating promising and mechanistically interesting in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft model is a standard preclinical model for this purpose.[13]

Protocol 3.1: Human Tumor Xenograft Mouse Model

Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of a solid tumor.[14][15] The effect of the test compound on tumor growth can then be measured over time, providing crucial data on in vivo efficacy.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., A549, selected based on in vitro sensitivity)

  • Matrigel or similar extracellular matrix

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Appropriate vehicle for compound formulation (e.g., saline with 5% DMSO and 10% Solutol)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 million A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at two dose levels, Positive Control).

  • Treatment Administration: Administer the compound formulation via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or three times a week) for 3-4 weeks.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Parameter Description
Animal Model Female Nude Mice (nu/nu)
Cell Line A549 Human Lung Carcinoma
Implantation 2.5 x 10⁶ cells in Matrigel, subcutaneous
Treatment Start When tumor volume reaches ~120 mm³
Groups (n=8/group) 1. Vehicle Control
2. Compound (e.g., 25 mg/kg, daily)
3. Compound (e.g., 50 mg/kg, daily)
4. Positive Control (e.g., Paclitaxel)
Endpoints Tumor Volume, Body Weight, Final Tumor Weight

References

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Sources

Application Notes & Protocols: 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one, a pivotal heterocyclic building block in medicinal chemistry. We delve into the fundamental physicochemical properties and established synthetic principles for this class of compounds. The primary focus of this document is to detail its critical role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), with a specific, in-depth examination of its application in the industrial synthesis of Rosuvastatin. Detailed, step-by-step protocols, process logic, and workflow visualizations are provided to equip researchers, chemists, and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Pyrimidinone Core in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. This compound represents a versatile starting point for the elaboration of complex pyrimidine derivatives. Its specific substitution pattern—an amino group for further functionalization, a methoxy group influencing electronic properties, and a methyl group for steric direction or further reaction—makes it a valuable intermediate.

Its most notable application is in the synthesis of Rosuvastatin, a potent inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol production.[1][2] The pyrimidine core of Rosuvastatin is essential for its binding to the active site of the enzyme.[2] This guide will elucidate the journey from this simple pyrimidinone building block to the complex, life-saving drug, Rosuvastatin Calcium.

Physicochemical & Structural Data

A precise understanding of the intermediate's properties is fundamental for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 52386-30-8[]
Molecular Formula C₆H₉N₃O₂[]
Molecular Weight 155.16 g/mol []
Appearance Off-white to pale yellow crystalline solid (typical)General
Canonical SMILES COC1=NC(C)=C(N)C(=O)N1[]
Synonyms 6-Amino-2-methoxy-5-methyl-4(3H)-pyrimidinone[]

Synthesis of the Pyrimidinone Core

The construction of the 6-aminopyrimidin-4(3H)-one ring is typically achieved via a condensation reaction, a cornerstone of heterocyclic chemistry. The most common approach involves the reaction between a guanidine derivative and a β-dicarbonyl compound or its equivalent.

General Synthetic Workflow

The synthesis involves the cyclocondensation of O-methylisourea (a guanidine equivalent) with a substituted acetoacetate derivative. This reaction is a classic example of forming the pyrimidine ring system.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A O-Methylisourea (or equivalent) C Cyclocondensation Reaction (Base-catalyzed) A->C B Ethyl 2-methylacetoacetate B->C D 6-amino-2-methoxy- 5-methylpyrimidin-4(3H)-one C->D Formation of pyrimidine ring

Caption: General workflow for pyrimidinone core synthesis.

Protocol: Synthesis of the Pyrimidinone Core

This protocol describes a representative method for synthesizing the title compound.

Materials:

  • Ethyl 2-methylacetoacetate

  • O-Methylisourea hydrogen sulfate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Addition of Reactants: To the stirred solution, add O-methylisourea hydrogen sulfate (1.0 equivalent). Stir the mixture for 30 minutes at room temperature to form the free base. Subsequently, add ethyl 2-methylacetoacetate (1.05 equivalents) dropwise over 15 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to occur efficiently.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Resuspend the resulting solid residue in water and acidify to pH 5-6 with dilute HCl to precipitate the product. Filter the crude product, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Rosuvastatin Synthesis

The true value of this compound is realized when it serves as a foundational block for a multi-step synthesis. The journey to Rosuvastatin involves the intricate construction of a highly functionalized pyrimidine moiety, which is then coupled with a stereochemically defined side chain.

Overview of Rosuvastatin Synthesis

The industrial synthesis of Rosuvastatin is a convergent process. It involves the separate synthesis of the complex pyrimidine "head" and the chiral heptenoate "side chain," which are then joined in a crucial coupling step, often a Wittig reaction or a variation thereof.[4][5]

G cluster_pyrimidine Pyrimidine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Convergent Coupling & Final Steps A Simple Pyrimidinone (e.g., Topic Compound) B Multi-step Functionalization (Introduction of aryl, isopropyl, and sulfonamide groups) A->B C Pyrimidine Aldehyde (I) (Key Precursor) B->C G Wittig Reaction (Coupling of I and II) C->G D Chiral Starting Material E Multi-step Synthesis & Protection D->E F Phosphorane Ylide (II) (Wittig Reagent) E->F F->G H Deprotection of Hydroxyl Groups G->H I Hydrolysis & Salt Formation H->I J Rosuvastatin Calcium I->J

Sources

The Pyrimidinone Core in Modern Drug Discovery: Applications of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the medicinal chemistry applications of the pyrimidine derivative, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. While specific biological data for this exact molecule is emerging, its structural motif is a cornerstone in the development of targeted therapeutics. This document will, therefore, draw upon established knowledge of closely related pyrimidinone analogs to provide a robust framework for its potential applications, synthetic strategies, and protocols for biological evaluation.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a quintessential heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing enzyme inhibitors and receptor modulators. The substituted pyrimidinone core, as seen in this compound, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

Derivatives of the broader pyrimidinone class have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4] This guide will focus on the most prominent and promising application of such scaffolds: the development of protein kinase inhibitors.

Core Applications in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases.

While direct targets for this compound are yet to be extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a precursor or active pharmacophore for inhibitors of several kinase families.

Potential Kinase Targets and Therapeutic Areas:

Based on the activity of analogous aminopyrimidine derivatives, this compound could serve as a valuable starting point for the development of inhibitors targeting:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers, including hepatocellular carcinoma (HCC).[5][6][7] Aminodimethylpyrimidinol derivatives have been successfully designed as selective FGFR4 inhibitors.[5][6][7] The core of this compound provides a similar foundation for interaction with the kinase hinge region.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] The 2,4-diamino-5-ketopyrimidine core is a known scaffold for potent and selective CDK inhibitors.[8]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is effective in treating B-cell malignancies. Ibrutinib, a potent BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core, highlighting the utility of pyrimidine scaffolds in this context.[3]

  • PI3K/Akt/mTOR Pathway Kinases: This pathway is frequently hyperactivated in cancer. Pyrimidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3Kδ and mTOR.[3][9]

The following diagram illustrates a generalized workflow for the application of this compound in a kinase inhibitor discovery program.

G cluster_0 Precursor Stage cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation cluster_3 Lead Optimization Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Scaffold for derivatization Purification Purification & Characterization Synthesis->Purification Crude product mixture Biochem_Assay In Vitro Kinase Inhibition Assay Purification->Biochem_Assay Pure compounds Cell_Assay Cell-Based Proliferation/Signaling Assay Biochem_Assay->Cell_Assay Active hits SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Cellular potency data SAR->Synthesis Design new derivatives Lead_Opt Lead Optimization SAR->Lead_Opt Promising candidates In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized leads

Caption: Workflow for Kinase Inhibitor Discovery.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through established pyrimidine synthesis methodologies. A common and effective approach is the condensation of a β-ketoester with a guanidine derivative.

Protocol 1: Synthesis of this compound (A Plausible Route)

This protocol is a generalized procedure based on common pyrimidine synthesis methods.

Materials:

  • Methyl 2-methyl-3-oxobutanoate (or ethyl 2-methyl-3-oxobutanoate)

  • O-Methylisourea hydrochloride (or a similar guanidine equivalent)

  • Sodium methoxide (or sodium ethoxide)

  • Methanol (or ethanol)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous methanol to prepare a fresh solution of sodium methoxide.

  • Reaction Mixture: To the sodium methoxide solution, add O-methylisourea hydrochloride (1.0 eq). Stir the mixture for 15-30 minutes at room temperature.

  • Addition of β-Ketoester: Slowly add methyl 2-methyl-3-oxobutanoate (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Precipitation: Dissolve the residue in water and neutralize with hydrochloric acid to a pH of approximately 7. The product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Generalized)

This protocol provides a framework for assessing the direct inhibitory effect of this compound or its derivatives on a purified kinase.

Materials:

  • Purified recombinant kinase of interest (e.g., FGFR4, CDK9)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 96- or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Assay Plate Preparation: In the assay plate, add the test compound dilutions, the purified kinase, and the specific substrate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the light output from a luciferase reaction.

  • Data Analysis:

    • Quantify the luminescence signal for each well.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1Kinase XValue
Derivative 2Kinase XValue
Reference InhibitorKinase XValue
Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line of interest (e.g., a cell line with FGFR4 amplification for an FGFR4 inhibitor)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis:

    • Quantify the luminescence for each well.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement & Analysis Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Allow attachment Incubate Incubate for 72 hours Add_Compound->Incubate Measure_Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate->Measure_Viability Data_Analysis Calculate GI₅₀ Measure_Viability->Data_Analysis

Caption: Cell-Based Proliferation Assay Workflow.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its structural features are highly suggestive of its potential as a precursor for a new generation of kinase inhibitors. The protocols and conceptual framework provided in this guide, based on the established chemistry and biology of related pyrimidinone derivatives, offer a solid foundation for researchers to initiate investigations into the therapeutic potential of this compound and its analogs. Future research should focus on the synthesis of a focused library of derivatives and their systematic screening against a panel of disease-relevant kinases to uncover the specific biological targets and unlock the full therapeutic potential of this versatile chemical entity.

References

  • Helal, M. H., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1244. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1189-1200. [Link]

  • Xu, Y., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]

  • Moustafa, A. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules, 26(11), 3321. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • Kim, J. S., et al. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]

  • O'Brien, Z., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1016-1050. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

  • Al-Warhi, T., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-20. [Link]

Sources

Protocol for the Solubilization of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the solubilization and preparation of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one for use in cell-based assays. Pyrimidinone derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, often investigated for their potential as anticancer agents.[1][2][3] Due to their frequently low aqueous solubility, a robust and reproducible method for preparing solutions compatible with aqueous cell culture environments is critical for obtaining accurate and reliable experimental data. This document outlines the rationale for solvent selection, provides step-by-step instructions for creating high-concentration stock solutions and serially diluted working solutions, and discusses essential best practices for experimental design, including the implementation of appropriate vehicle controls to ensure scientific integrity.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a successful dissolution protocol. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics from its structure and data on analogous pyrimidine compounds.[4] The presence of polar amino and methoxy groups, combined with the heterocyclic pyrimidinone core, suggests poor solubility in water but better solubility in polar aprotic solvents.

PropertyValueSource / Rationale
Molecular Formula C₆H₉N₃O₂Derived from chemical structure.
Molecular Weight 155.16 g/mol Calculated from molecular formula.
Appearance White to off-white solidTypical appearance for similar pyrimidinone compounds.[5]
Expected Solubility Soluble in DMSO; Poorly soluble in water & ethanolBased on solubility profiles of structurally related pyrimidinone and pyrimidine derivatives.[4][6]

The Principle of Solubilization for Cell-Based Assays

The primary challenge in preparing many small molecule compounds for biological testing is bridging the gap between their inherent hydrophobicity and the aqueous nature of cell culture media. Direct dissolution in media is often impossible. The standard and most effective strategy involves a two-step process:

  • High-Concentration Stock Solution: The compound is first dissolved in a small volume of a biocompatible organic solvent at a high concentration. This leverages the compound's higher solubility in organic solvents and creates a stable, concentrated stock that is easy to store and pipette accurately.[7][8] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its strong solubilizing power and relatively low cytotoxicity at controlled concentrations.[9]

  • Aqueous Working Solution: The concentrated stock is then serially diluted into the final cell culture medium to achieve the desired experimental concentrations. This dilution must be carefully calculated to ensure the final concentration of the organic solvent (e.g., DMSO) remains constant and well below its cytotoxic threshold across all experimental conditions, including the vehicle control.[9][10]

This method ensures the compound remains in solution in the final culture medium and that any observed biological effects can be attributed to the compound itself, not to the solvent.

Safety Precautions and Handling

  • Hazard Classification: Assumed to be an irritant. May cause skin irritation and serious eye irritation.[5][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the solid compound and its solutions.[13][14]

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

DMSO Safety: DMSO is an aprotic solvent that can enhance the penetration of other chemicals through the skin. Handle with gloves and avoid direct contact.

Detailed Experimental Protocol

This protocol is divided into two core stages: preparing a concentrated stock solution and subsequently diluting it to create working solutions for treating cells.

PART I: Preparation of a 10 mM Concentrated Stock Solution

The objective here is to create a sterile, high-concentration stock of the compound in 100% DMSO. A concentration of 10 mM is a common and convenient standard for primary stocks.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 10 mM × 1 mL × 155.16 g/mol = 1.55 mg

  • Weighing: Carefully weigh out 1.55 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Using a calibrated pipette, add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Sterilization:

    • To ensure the stock solution is free of microbial contaminants, it must be filter sterilized.

    • Draw the 10 mM solution from the microcentrifuge tube into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube.

  • Labeling and Storage:

    • Label the tube clearly with the compound name, concentration (10 mM in DMSO), preparation date, and your initials.

    • For long-term storage, create small-volume aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_0 Workflow: Preparing 10 mM Stock Solution weigh 1. Weigh 1.55 mg of Compound Powder add_dmso 2. Add 1.0 mL of 100% DMSO weigh->add_dmso Place in sterile tube vortex 3. Vortex Until Fully Dissolved add_dmso->vortex filter 4. Sterile Filter (0.22 µm Syringe Filter) vortex->filter Ensure no particulates aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

PART II: Preparation of Working Solutions in Cell Culture Medium

This stage involves diluting the 10 mM stock solution into your complete cell culture medium to achieve the final concentrations for your experiment. It is critical to maintain a consistent, low final DMSO concentration across all conditions. A final DMSO concentration of ≤ 0.1% is recommended to minimize solvent-induced artifacts.[9][15]

Example Dilution Scheme (for a final volume of 1 mL per well/dish):

Desired Final Conc.Stock (10 mM) Volume to AddMedium Volume to AddFinal DMSO Conc.
100 µM 10 µL990 µL0.1%
50 µM 5 µL995 µL0.05%
10 µM 1 µL999 µL0.01%
1 µM 0.1 µL (use intermediate dilution)~1 mL0.001%
Vehicle Control 10 µL of 100% DMSO 990 µL 0.1%

Note on Low Concentrations: For concentrations requiring less than 0.5 µL of stock, it is more accurate to perform an intermediate dilution. For example, to make a 1 µM working solution, first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate stock, then dilute that 1:100 into the final medium.

The Vehicle Control is Essential: Your experiment must include a "Vehicle Control" group.[9] These cells are treated with the same volume of DMSO as your highest concentration test group, but without the compound. This allows you to differentiate the effects of your compound from any potential effects of the solvent itself. For the table above, the vehicle control would be prepared by adding 10 µL of pure DMSO to 990 µL of medium to match the 0.1% DMSO concentration of the 100 µM treatment group.

G cluster_1 Workflow: Preparing Working Solutions cluster_treatments Treatment Groups cluster_control Control Group stock 10 mM Stock in 100% DMSO well1 Well 1: 100 µM Cmpd (10 µL stock + 990 µL media) stock->well1 Dilute in media well2 Well 2: 10 µM Cmpd (1 µL stock + 999 µL media) stock->well2 Dilute in media dmso 100% DMSO (Solvent) wellC Vehicle Control Well (10 µL DMSO + 990 µL media) dmso->wellC Dilute in media

Caption: Preparing treatment and vehicle control working solutions.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound precipitates in medium The final concentration exceeds the compound's aqueous solubility limit.Lower the final concentration. Ensure the final DMSO concentration is sufficient (but still non-toxic) to aid solubility (e.g., 0.1-0.5%). Prepare working solutions fresh just before use.
Inconsistent results between experiments Degradation of stock solution due to multiple freeze-thaw cycles. Pipetting errors.Use single-use aliquots of the stock solution. Use calibrated pipettes and always prepare a master mix for each concentration to be distributed to replicate wells.
Toxicity observed in vehicle control cells Final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone (e.g., 0.01% to 2.0%) to determine the maximum tolerated concentration (MTC) for your cell line.[15] Keep the final DMSO concentration below the MTC.
Compound appears inactive Compound degradation. Incorrect concentration calculation.Use a fresh aliquot or prepare a new stock solution. Double-check all calculations for stock and working solution preparations.

References

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2020). NIH. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]

  • The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. (n.d.). ScienceDirect. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved from [Link]

  • Making stock solutions - how and why. (2021). YouTube. Retrieved from [Link]

  • Master Dilution Math in the Lab — Stock and Working Solution Calculations. (2025). YouTube. Retrieved from [Link]

  • 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2017). NIH. Retrieved from [Link]

  • SYNTHESIS OF DIHYDROPYRIMIDINONE DERIVATIVES AND CYTOTOXIC ACTIVITY TEST AGAINST T47D CANCER CELLS. (n.d.). OJS UMMADA. Retrieved from [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

  • 6-AMINO-2-METHOXYPYRIMIDIN-4-OL | CAS 52386-29-5. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Retrieved from [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The solubility of a compound is a critical physicochemical property that can significantly impact the reliability of in vitro assays and the bioavailability of a potential therapeutic agent in vivo.[1] Pyrimidinone derivatives, while promising scaffolds in medicinal chemistry, are often characterized by poor aqueous solubility.[2] This guide provides a structured approach to understanding and overcoming these challenges.

Understanding the Molecule: Physicochemical Profile

While extensive experimental data for this compound is not widely published, we can infer some of its properties based on its structure and data from closely related analogs. These properties are key to understanding its solubility behavior.

PropertyValue / Inferred CharacteristicSource / Rationale
IUPAC Name This compound
CAS Number 52386-30-8[]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.16 g/mol [1]
Predicted XLogP3 ~0.35Based on the analog 6-amino-2-methoxy-4-pyrimidone. A low value suggests the compound is not highly lipophilic.
Melting Point Likely >200°CThe analog 6-amino-2-methoxy-4-pyrimidone has a melting point of 214-216°C.[4] A high melting point often correlates with high crystal lattice energy, a primary reason for poor solubility.[2]
Structural Features Multiple hydrogen bond donors and acceptorsThe amino group and pyrimidinone ring nitrogens/oxygens can participate in hydrogen bonding.

The high melting point of a similar compound suggests that a significant amount of energy is required to break the crystal lattice, which is a prerequisite for dissolution.[2] This is a common challenge for planar heterocyclic molecules like pyrimidinones.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS) for an in vitro assay. What are my initial steps?

A1: Direct dissolution of pyrimidinone derivatives in aqueous buffers is often unsuccessful due to their crystalline nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Initial Troubleshooting Steps:

  • Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[5]

  • Gently warm the solution and use vortexing or sonication. This can help overcome the initial energy barrier to dissolution.

  • When diluting into your aqueous buffer, do so with vigorous stirring or vortexing. This rapid mixing helps to prevent the compound from immediately precipitating out of solution.

  • Keep the final concentration of the organic solvent (e.g., DMSO) low in your assay medium. Typically, a final DMSO concentration of less than 1% is recommended to avoid solvent-induced artifacts in biological assays.[6]

If you still observe precipitation upon dilution, this is known as a kinetic solubility issue, where the compound comes out of solution as it transitions from a favorable organic environment to an unfavorable aqueous one. Please refer to Q2 for strategies to address this.

Q2: I've made a DMSO stock, but the compound precipitates when I add it to my cell culture media or buffer. How can I prevent this?

A2: This is a very common problem. The key is to make the final aqueous environment more hospitable to the compound. Here are several strategies, from simplest to more advanced:

Strategy 1: Co-Solvent Systems The use of co-solvents can increase the solubility of lipophilic compounds in aqueous solutions.[7] A common co-solvent system for in vitro studies involves the use of agents like PEG 400 and surfactants like Tween 80. These excipients help to create micelles or create a more solubilizing environment for the compound.

Strategy 2: pH Modification The amino group on the pyrimidine ring suggests the compound will have a basic pKa. Therefore, lowering the pH of the buffer should increase its solubility. Conversely, the pyrimidinone moiety may have an acidic pKa. It is crucial to experimentally determine the pKa or test the effects of pH on solubility.

Strategy 3: Amorphous Solid Dispersions For more challenging cases, creating an amorphous solid dispersion can significantly enhance apparent water solubility.[8] This involves dispersing the drug in a hydrophilic polymer matrix, which prevents the drug from crystallizing and presents it in a higher-energy, more soluble amorphous form.[8]

Q3: How do I prepare a formulation of this compound for an in vivo (e.g., rodent) study?

A3: Formulations for in vivo studies require careful selection of vehicles that are well-tolerated by the animals. A multi-component system is often necessary.

A widely used starting formulation for oral or parenteral administration of poorly soluble compounds is a co-solvent/surfactant system.[7] A common example includes:

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG400: A water-miscible co-solvent.

  • 5% Tween 80: A non-ionic surfactant to maintain solubility and prevent precipitation.

  • 45% Saline or Water: The aqueous phase.

It is critical to prepare this formulation in a specific order. See the detailed protocol in the next section. Always perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration before preparing a large batch.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4: Both are important, but they tell you different things.[1]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer. This mimics the situation in many high-throughput screening and in vitro assays. It is a measure of how well the compound can stay in a supersaturated solution.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This value is crucial for formulation development and understanding the compound's intrinsic properties.

For initial in vitro work, determining the kinetic solubility is often most relevant. For later-stage development and formulation, thermodynamic solubility is essential.

Experimental Protocols & Workflows

Troubleshooting Workflow for Solubility Issues

Here is a logical workflow to follow when you encounter solubility problems with this compound.

G start Start: Compound fails to dissolve in aqueous buffer stock_sol Prepare 10-50 mM stock solution in 100% DMSO. Use vortex/sonication/gentle heat. start->stock_sol test_dilution Test dilution into aqueous buffer. (Final DMSO < 1%) stock_sol->test_dilution precip_check Does it precipitate? test_dilution->precip_check success Success! Proceed with experiment. precip_check->success No troubleshoot Precipitation Occurs. Initiate advanced troubleshooting. precip_check->troubleshoot Yes cosolvent Option 1: Use a Co-solvent System (e.g., with PEG400, Tween 80) troubleshoot->cosolvent ph_adjust Option 2: pH Adjustment (Test solubility at various pH values) troubleshoot->ph_adjust solid_disp Option 3: Amorphous Solid Dispersion (Formulate with a polymer like PVP or HPMC) troubleshoot->solid_disp

Caption: A decision-making workflow for addressing solubility issues.

Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol is a common starting point for formulating poorly soluble compounds for animal dosing.[7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for your target concentration and dosing volume. (Example formulation: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).

  • Initial Dissolution: In a sterile vial, add the weighed compound powder. Add the required volume of DMSO. Vortex or sonicate until the compound is fully dissolved.

  • Add Co-solvent: To the DMSO solution, add the required volume of PEG400. Mix thoroughly.

  • Add Surfactant: Add the required volume of Tween 80. Mix until the solution is homogeneous.

  • Final Aqueous Dilution: Slowly add the saline to the organic mixture while vortexing. This final step is crucial to prevent precipitation.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is an advanced technique to significantly improve aqueous solubility by preventing crystallization.[8]

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))

  • A suitable solvent that dissolves both the compound and the polymer (e.g., methanol or a mixture of dichloromethane/methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve Components: In a round-bottom flask, dissolve the compound and the polymer in the chosen solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the compound from crystallizing out of the solution as the solvent is removed.

  • Drying: Further dry the resulting solid film/powder under high vacuum for several hours to remove any residual solvent.

  • Characterization (Optional but Recommended): Analyze the resulting solid by techniques like X-ray diffraction (XRD) to confirm that the material is amorphous (i.e., no sharp crystalline peaks).

  • Reconstitution: The resulting amorphous solid dispersion can be dissolved in water or buffer. The apparent solubility should be significantly higher than that of the crystalline compound.

The Mechanism of Amorphous Solid Dispersions

G cluster_0 Crystalline State cluster_1 Amorphous Solid Dispersion a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a8 a4->a8 a5->a6 a9 a5->a9 a6->a7 a10 a6->a10 a7->a8 a11 a7->a11 a12 a8->a12 a9->a10 a10->a11 a11->a12 label_c High Lattice Energy (Low Solubility) node_p b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 label_a Drug molecules (blue) are molecularly dispersed in a polymer matrix (green). This prevents crystallization, leading to higher apparent solubility. process Formulation Process (e.g., Solvent Evaporation) cluster_1 cluster_1 process->cluster_1 cluster_0 cluster_0 cluster_0->process

Caption: How amorphous solid dispersions improve solubility.

By implementing these structured troubleshooting strategies and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental results.

References
  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available from: [Link]

  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]

  • PubChem. 6-((((3s, 5r)-5-(((6-Amino-4-Methylpyridin-2-Yl)methoxy)methyl)pyrrolidin-3-Yl)oxy)methyl)-4-Methylpyridin-2-Amine. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

  • National Institutes of Health (NIH). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. This guide is structured for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of pyrimidine derivatives. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

The synthesis of substituted pyrimidinones is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The target molecule, this compound, is typically synthesized via the cyclocondensation of a β-ketoester with an O-alkylisourea. This pathway, while well-established, is sensitive to reaction conditions, and deviations can lead to a host of issues including low yields and complex purification challenges. This guide provides a structured, question-and-answer approach to navigate these common obstacles.

Proposed Synthetic Pathway

The principal synthesis involves the base-catalyzed cyclization of a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, with O-methylisourea. The base plays a dual role: deprotonating the β-ketoester to form a reactive enolate and neutralizing the salt of the O-methylisourea (which is often supplied as a hydrochloride or sulfate salt).

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step process for diagnosis and resolution.

Question 1: My reaction suffers from very low yield and poor conversion of starting materials. What are the primary causes and how can I improve this?

Answer: Low conversion is a frequent issue in pyrimidine synthesis and can often be traced back to several key factors related to reactants and reaction conditions.[2] A systematic approach is essential for identifying the root cause.

  • Purity and Stoichiometry of Reactants:

    • Causality: Impurities in starting materials, especially in the β-ketoester or the O-methylisourea, can inhibit the reaction.[3] O-methylisourea salts can be hygroscopic and may hydrolyze over time, reducing the amount of active reagent available for cyclization.[3] Incorrect stoichiometry will invariably lead to unreacted starting material.

    • Solution:

      • Ensure all reactants are of high purity and are handled under anhydrous conditions where necessary. Use freshly prepared or properly stored O-methylisourea.

      • Accurately measure all reactants. Consider using a slight excess (1.1-1.2 equivalents) of the O-methylisourea to drive the reaction to completion, especially if its purity is .

  • Base Selection and Activity:

    • Causality: The choice and amount of base are critical.[2] A base that is too weak may not sufficiently deprotonate the β-ketoester, while an incorrect amount will fail to neutralize the O-methylisourea salt, stalling the reaction. The most common approach is to use an alkoxide base, such as sodium ethoxide, in its corresponding alcohol solvent.

    • Solution:

      • Use a strong base like sodium ethoxide or sodium methoxide. It is often preferable to prepare the sodium ethoxide solution in situ by reacting sodium metal with absolute ethanol to ensure it is anhydrous and active.[4]

      • Ensure at least two equivalents of the base are used: one to deprotonate the β-ketoester and one to neutralize the O-methylisourea salt (e.g., hydrochloride).

  • Reaction Temperature and Time:

    • Causality: Pyrimidine cyclizations often require thermal energy to overcome the activation barrier for the ring-closing step.[3] Insufficient temperature or reaction time will result in incomplete conversion.

    • Solution: The reaction is typically run at reflux in a solvent like ethanol.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or an extension of the reaction time may be necessary.[3]

Question 2: My reaction produces the desired product, but it is contaminated with significant impurities and byproducts. How can I identify and minimize them?

Answer: Byproduct formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Self-Condensation of the β-Ketoester:

    • Causality: Under basic conditions, the β-ketoester can undergo self-condensation (e.g., a Claisen condensation), leading to complex dimeric structures that are difficult to separate from the desired product.

    • Solution:

      • Controlled Addition: Add the β-ketoester slowly to the mixture of the base and O-methylisourea. This ensures that the ketoester reacts with the intended partner as soon as it is deprotonated, rather than with another molecule of itself.

      • Temperature Management: Maintain the reaction at the optimal reflux temperature. Excessively high temperatures can sometimes promote side reactions.[5]

  • Hydrolysis of Intermediates:

    • Causality: The presence of water can lead to the hydrolysis of the O-methylisourea starting material and key reaction intermediates, preventing cyclization.[3]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents (absolute ethanol) and dry glassware. If preparing the base in situ, ensure all the sodium metal has reacted before adding other reagents.[4]

Question 3: I am observing an intermediate that is slow to convert to the final product, suggesting incomplete cyclization. How can I drive the reaction to completion?

Answer: Incomplete cyclization can occur due to insufficient activation of the carbonyl group or steric hindrance.[3]

  • Causality: The final step of the reaction is an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl group, followed by dehydration to form the aromatic pyrimidinone ring. This step can be slow if the electrophilicity of the carbonyl is not high enough or if the reaction conditions are not sufficiently forcing.

  • Solution:

    • Extended Reaction Time: As a first step, simply increasing the reflux time may be sufficient to drive the cyclization. Continue to monitor by TLC until the intermediate spot is no longer visible.[3]

    • Acid Catalysis during Workup: While the initial condensation is base-catalyzed, the final dehydration step can sometimes be facilitated by acid. During the aqueous workup, careful neutralization with an acid like dilute HCl to a pH of ~7 can help promote the elimination of water and formation of the stable pyrimidinone ring.[4]

    • Alternative Catalysts: While strong bases are standard, some pyrimidine syntheses can be promoted by Lewis acids, which can help activate the carbonyl group towards nucleophilic attack.[6] This would represent a more significant deviation from the standard protocol but can be considered in challenging cases.

Question 4: The crude product is difficult to purify by recrystallization. What strategies can I employ?

Answer: Purification challenges often arise from byproducts with similar polarity to the desired product.

  • Causality: The crude solid may be contaminated with unreacted starting materials or side products that co-precipitate.

  • Solution:

    • Solvent Screening for Recrystallization: The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures, while impurities remain soluble. Ethanol or ethanol/water mixtures are common starting points.

    • pH Adjustment during Workup: The amino and pyrimidinone moieties have different pKa values. Before extraction or crystallization, carefully adjusting the pH of the aqueous solution can sometimes selectively precipitate the product while keeping certain impurities dissolved.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient) can effectively separate the product from closely related impurities.

Data & Protocols

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale & Potential Impact
Base Equivalents 2.0 - 2.5 eq.Ensures complete deprotonation of the β-ketoester and neutralization of the O-methylisourea salt. Insufficient base leads to low conversion.
Temperature Reflux (Ethanol: ~78°C)Provides the necessary activation energy for cyclization and dehydration. Lower temperatures may stall the reaction.[3]
Reaction Time 3 - 12 hoursSubstrate-dependent. Monitor by TLC to determine the point of maximum product formation before potential degradation occurs.[4]
Solvent Absolute EthanolGood solvent for reactants and compatible with sodium ethoxide base. The use of anhydrous solvent is critical to prevent hydrolysis.[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Materials:

    • Sodium metal

    • Absolute Ethanol

    • O-methylisourea hydrochloride (or sulfate)

    • Ethyl 2-methyl-3-oxobutanoate

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (e.g., 10 mL per 10 mmol of ketoester). Carefully add sodium metal (2.2 equivalents) in small portions. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.[4]

    • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add O-methylisourea hydrochloride (1.1 equivalents). Stir for 15 minutes.

    • Slowly add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise to the mixture at room temperature.

    • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent). The reaction is typically complete within 4-8 hours.

    • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in cold water. Carefully neutralize the solution to pH 7 with dilute hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture gently with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Mandatory Visualization

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and addressing low product yield in the synthesis.

G start Low Product Yield Observed check_purity Step 1: Verify Purity & Stoichiometry of Starting Materials start->check_purity purity_ok Purity & Stoichiometry Correct? check_purity->purity_ok fix_purity Action: Use high-purity, anhydrous reagents. Verify stoichiometry. purity_ok->fix_purity No check_base Step 2: Evaluate Base Activity & Equivalents purity_ok->check_base Yes fix_purity->check_purity base_ok Base correct (e.g., >2 eq. NaOEt)? check_base->base_ok fix_base Action: Use freshly prepared NaOEt in EtOH. Ensure >2 equivalents. base_ok->fix_base No check_conditions Step 3: Assess Reaction Conditions base_ok->check_conditions Yes fix_base->check_base conditions_ok Refluxing in anhydrous solvent? check_conditions->conditions_ok fix_conditions Action: Ensure anhydrous solvent. Increase reflux time and monitor by TLC. conditions_ok->fix_conditions No end_node Yield Improved conditions_ok->end_node Yes fix_conditions->check_conditions

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting materials for this synthesis? A1: The most direct precursors are ethyl 2-methyl-3-oxobutanoate (a β-ketoester) and O-methylisourea , typically used as its hydrochloride or sulfate salt. The purity of these starting materials is paramount for achieving good yields.[3]

Q2: How critical is the choice of solvent? A2: The solvent choice is highly critical. It must be able to dissolve the reactants and, most importantly, be compatible with the strong base required. Absolute ethanol is the standard choice as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions and providing a suitable reflux temperature.[4] Using a protic solvent also facilitates the necessary proton transfers during the reaction mechanism.

Q3: What analytical techniques are best for monitoring the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[3] Use a moderately polar eluent system (e.g., Dichloromethane:Methanol 10:1) to achieve good separation between the starting materials and the more polar product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: Are there any specific safety precautions for this reaction? A4: Standard laboratory safety protocols should always be followed. Specific hazards for this synthesis include the use of sodium metal , which is highly reactive with water and requires careful handling under an inert atmosphere or in a non-reactive solvent like mineral oil before addition to ethanol. The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas, so it must be performed in a well-ventilated fume hood away from ignition sources.

References

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Baran, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. While specific literature on the degradation pathways of this molecule is not extensively available, this guide provides insights based on the chemical properties of its functional groups and data from related pyrimidinone structures. We will explore potential degradation mechanisms, offer troubleshooting advice for common experimental challenges, and provide standardized protocols for stability studies.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Based on the structure, the primary anticipated degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 6-amino-5-methyl-2-hydroxypyrimidin-4(3H)-one. The amino group can also undergo hydrolysis to a hydroxyl group, though this typically requires more stringent conditions.

  • Oxidation: The electron-rich pyrimidinone ring, along with the amino and methyl substituents, can be susceptible to oxidation. This could result in the formation of N-oxides, hydroxylated species, or other oxidative cleavage products. Some pyrimidinone derivatives have been shown to act as oxidation inhibitors, suggesting they can interact with radical species.[1][2]

  • Photodegradation: Aromatic and heterocyclic compounds are often photosensitive.[3][4] UV light can induce a variety of reactions, including dimerization, oxidation, and ring cleavage. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Q2: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store at or below 2-8°C. For long-term storage, -20°C is preferable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: I am dissolving my compound in an aqueous buffer for an assay. What pH range is recommended to maintain stability?

For short-term experiments in aqueous solutions, it is advisable to use a buffer system in the neutral pH range (pH 6-8). Both strongly acidic and strongly alkaline conditions are likely to accelerate the hydrolysis of the methoxy group. It is recommended to perform a preliminary stability study in your chosen buffer to confirm the compound's integrity over the time course of your experiment.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample.

  • Possible Cause 1: On-column degradation. The stationary phase of your HPLC column, particularly if it has exposed silanol groups, can sometimes catalyze degradation.

    • Troubleshooting:

      • Use a column with end-capping.

      • Incorporate a small amount of a weak acid or base (e.g., 0.1% formic acid or ammonia) into your mobile phase to suppress silanol interactions.

      • Ensure your mobile phase is compatible with your compound and will not induce degradation.

  • Possible Cause 2: Degradation in the dissolution solvent.

    • Troubleshooting:

      • Prepare solutions fresh before analysis.

      • If using aqueous solvents, ensure the pH is near neutral.

      • Consider using aprotic organic solvents like acetonitrile or DMSO for stock solutions, though be aware of potential solubility issues upon dilution.

Issue 2: Appearance of a new product with a mass shift of -14 Da in my LC-MS analysis after storage in an aqueous buffer.

  • Possible Cause: This mass shift is consistent with the hydrolysis of the 2-methoxy group (-OCH3) to a hydroxyl group (-OH).

    • Troubleshooting:

      • Confirm the identity of the new peak using tandem mass spectrometry (MS/MS) to observe the fragmentation pattern.

      • To mitigate this, prepare aqueous solutions immediately before use and maintain a neutral pH. If the experiment allows, keep the solution at a low temperature (e.g., on ice).

Issue 3: My solid compound has changed color (e.g., from white to yellow/brown) over time.

  • Possible Cause: Color change often indicates oxidative degradation or the formation of polymeric impurities. This can be accelerated by exposure to light and air.

    • Troubleshooting:

      • Re-analyze the compound by HPLC to assess its purity.

      • If degradation is confirmed, discard the batch and obtain a fresh supply.

      • Ensure future batches are stored under the recommended conditions (cold, dark, and under an inert atmosphere).

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in a vial at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use LC-MS to identify the mass of the parent compound and any degradation products.

Data Presentation: Potential Degradation Products
Degradation PathwayProposed ProductMass Shift (Da)
Hydrolysis6-amino-2-hydroxy-5-methylpyrimidin-4(3H)-one-14
OxidationThis compound N-oxide+16
Oxidation6-amino-5-(hydroxymethyl)-2-methoxypyrimidin-4(3H)-one+16
Deamination/Hydrolysis2-methoxy-5-methyl-6-hydroxypyrimidin-4(3H)-one-1

Part 4: Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 6-amino-2-methoxy- 5-methylpyrimidin-4(3H)-one hydrolysis_product 6-amino-2-hydroxy- 5-methylpyrimidin-4(3H)-one (-14 Da) parent->hydrolysis_product H+ or OH- oxidation_product1 N-oxide derivative (+16 Da) parent->oxidation_product1 [O] oxidation_product2 Hydroxymethyl derivative (+16 Da) parent->oxidation_product2 [O] photo_product Ring-cleaved or dimerized products parent->photo_product hv

Caption: Proposed degradation pathways for this compound.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions start Start: Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH light source) start->photo analysis HPLC & LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for a forced degradation study.

References

  • Migranov, A. R., et al. (2025). 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one as an Oxidation Inhibitor. ResearchGate. Available at: [Link]

  • Al-Maydama, H. M., El-Shekeil, A., & Al-Karbouly, A. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Sultan Qaboos University Journal For Science, 13(1), 1-11. Available at: [Link]

  • Macounova, K., et al. (2009). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. ResearchGate. Available at: [Link]

  • An, J., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 25(13), 2959. Available at: [Link]

  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Available at: [Link]

  • Krake, M., & Baumann, M. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules, 28(10), 4153. Available at: [Link]

  • Chen, Y. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. Available at: [Link]

  • Raj, S. S. S., et al. (2014). 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o875. Available at: [Link]

  • Sciact. (n.d.). 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one as an Oxidation Inhibitor. Retrieved from [Link]

Sources

how to increase the purity of synthesized 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve purity-related challenges encountered during their work with this important pyrimidine derivative. Our focus is on providing practical, field-proven solutions grounded in solid chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities typically arise from several sources: unreacted starting materials, side-reactions, or degradation of the product. Common pyrimidine syntheses, such as those involving the condensation of β-dicarbonyl compounds with urea or guanidine derivatives, can lead to various side products.[1][2] For this specific molecule, you should be vigilant for:

  • Unreacted Precursors: Depending on your synthetic route, these could include substituted guanidines or β-ketoesters.[]

  • Isomeric Byproducts: Incomplete methylation or alternative cyclization pathways can lead to structurally similar impurities that are often difficult to separate.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, yielding a hydroxypyrimidinone analog.

  • Oxidation/Degradation Products: Amino-substituted heterocycles can be sensitive to oxidation, leading to colored impurities.[4]

Q2: How can I accurately assess the purity of my synthesized product?

A2: A multi-faceted approach is essential for robust purity assessment. While Thin-Layer Chromatography (TLC) is excellent for reaction monitoring and quick checks, it may not resolve all impurities. For a comprehensive analysis, we recommend:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Reverse-phase HPLC is typically effective for pyrimidine derivatives.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities.[7][8] The presence of unexpected peaks or incorrect integration values can indicate contamination.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and can help identify the mass of unknown impurities.[7][8]

Q3: My initial product has multiple spots on the TLC plate. What is the best first step for purification?

A3: When dealing with a complex mixture, flash column chromatography is the most effective initial purification technique.[9][10] It allows for the separation of compounds based on their differential polarity, effectively removing unreacted starting materials and significant side products. The choice of stationary and mobile phases is critical and should be guided by preliminary TLC analysis.[10]

Q4: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

A4: Colored impurities are often non-polar, polymeric, or oxidized species. A highly effective method for their removal is to treat a solution of your compound with activated charcoal .[11] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. This is typically performed as part of a recrystallization procedure.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Guide 1: Low Purity Post-Synthesis (Complex Mixture)

Issue: Your crude product shows multiple spots on TLC, indicating a significant amount of impurities and/or unreacted starting materials.

Underlying Cause: The primary cause is often incomplete reaction or the formation of multiple side products during the synthesis, a common challenge in pyrimidine chemistry.[1]

Solution: Flash column chromatography on silica gel is the recommended method for bulk purification of complex mixtures.[9][12]

  • Solvent System Selection:

    • Using a TLC plate, test various solvent systems to find one that gives your desired product an Rf value of approximately 0.25-0.35.

    • A good starting point for pyrimidine derivatives is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol).[10]

    • For basic pyrimidines that may streak on silica, adding a small amount of triethylamine or ammonia in methanol (e.g., 0.5-1%) to the mobile phase can improve separation.[10]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Stationary PhaseMobile Phase System (Gradient)Target Compound Polarity
Silica GelHexanes / Ethyl AcetateLow to Medium
Silica GelDichloromethane / MethanolMedium to High
Reverse-Phase C18Water / Acetonitrile (with 0.1% Formic Acid)High (MS-compatible)[5]
Guide 2: Minor Impurities Persist After Chromatography

Issue: Your product appears as a single spot on TLC but HPLC or NMR analysis reveals the presence of minor impurities (e.g., <10%).

Underlying Cause: These are often isomers or structurally similar byproducts that have nearly identical polarity to your target compound, making them difficult to separate by chromatography alone.

Solution: Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, leveraging differences in solubility.[9][13]

  • Solvent Selection:

    • The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Impurities should either be very soluble or insoluble at all temperatures.

    • Test small amounts of your product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures) to find a suitable system.[9]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[11] If it doesn't dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid using excess solvent, as this will reduce your recovery yield.[11]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.[11]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][13]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[9]

  • Drying:

    • Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

ProblemLikely Cause(s)Solution(s)
No crystals form.Too much solvent used; solution is not supersaturated.Gently boil off some of the solvent and allow it to cool again.[11]
Nucleation has not initiated.Scratch the inside of the flask with a glass rod or add a "seed" crystal of pure product.[11]
Product "oils out".Solution cooled too quickly; solvent choice is poor.Reheat to redissolve the oil, add a small amount of extra solvent, and allow to cool much more slowly.[11]
Low recovery yield.Product is too soluble in the cold solvent.Ensure adequate cooling time in an ice bath; re-evaluate solvent choice.[11]
Visual Workflows and Diagrams

To further clarify the purification process, the following diagrams illustrate key workflows and concepts.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification Steps Crude Crude Product (Post-Reaction Workup) TLC TLC Analysis Crude->TLC Initial Check Chroma Flash Column Chromatography TLC->Chroma Multiple Spots Recryst Recrystallization TLC->Recryst Single Spot w/ Minor Impurities HPLC HPLC / NMR Analysis HPLC->Recryst Minor Impurities Remain Final Pure Product (>99%) HPLC->Final Purity Confirmed Chroma->HPLC Assess Purity Recryst->HPLC Assess Purity Charcoal Charcoal Treatment (Optional) Recryst->Charcoal Colored? Charcoal->Recryst

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Crude Product Purity Issue q1 Multiple Spots on TLC? start->q1 q2 Product is Colored? q1->q2 No (Single Spot) sol1 Perform Flash Column Chromatography q1->sol1 Yes sol2 Use Activated Charcoal during Recrystallization q2->sol2 Yes sol4 Perform Recrystallization q2->sol4 No q3 Oiling out during Recrystallization? sol3 Re-dissolve, add more solvent, cool slowly q3->sol3 Yes sol1->q2 Post-Chromatography sol4->q3

Caption: Decision tree for troubleshooting common purification issues.

References
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
  • Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystalliz
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Troubleshooting common issues in pyrimidine synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Rottman, F., & Held, K. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
  • Lab Procedure: Recrystalliz
  • Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed.
  • Pyrimidine. Wikipedia.

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Navigating the Synthesis of Substituted Pyrimidines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrimidines is a foundational technique. As a core scaffold in numerous pharmaceuticals, mastering its synthesis is critical. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to navigate common pitfalls and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyrimidines?

A1: The most prevalent methods for pyrimidine synthesis are cyclization reactions. These typically involve the condensation of a compound with an N-C-N moiety (like urea, thiourea, or amidines) with a three-carbon component.[1] Key named reactions include:

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[1][2] This method is valued for its simplicity.[1]

  • Principal Synthesis: This versatile approach involves reacting β-dicarbonyl compounds with amidines to form 2-substituted pyrimidines, with urea for 2-pyrimidinones, or with guanidines for 2-aminopyrimidines.[1]

  • Pinner Synthesis: This classic method involves the condensation of 1,3-dicarbonyl compounds with amidines.[3][4] Modern variations sometimes utilize β-keto esters instead of 1,3-diketones.[3][4]

Q2: My pyrimidine synthesis is resulting in a very low yield. What are the likely causes?

A2: Low yields are a frequent challenge, especially in classical methods like the Biginelli reaction.[1] Several factors can contribute to this:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts yield.[1][5] The original Biginelli protocol, for instance, is known for low yields, leading to the development of improved methods with various Lewis and Brønsted acid catalysts.[1]

  • Incorrect Reagent Stoichiometry: Inaccurate molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.[5]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can markedly improve the yield.[5]

  • Catalyst Inefficiency: If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[2]

Q3: I'm observing unexpected side-products in my reaction mixture. What are the common culprits?

A3: The formation of side-products can complicate purification and reduce the overall yield.[5] Potential causes include:

  • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement. Adjusting reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[5] In the Pinner synthesis, side reactions can also arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[2]

  • Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can result in the formation of multiple isomers.[5] The use of appropriate protecting groups or directing groups can improve the regioselectivity of the reaction.[5]

  • Over-alkylation or Acylation: When using alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur. It is critical to control the stoichiometry of the electrophile and the reaction time to prevent this.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - For reusable catalysts, attempt a regeneration cycle. - For acid catalysts (e.g., HCl), verify the concentration. - Consider screening alternative Brønsted or Lewis acid catalysts.[1][2]
Suboptimal Temperature - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the reaction is proceeding. - A moderate increase in temperature may be necessary to drive the reaction to completion. Be cautious to avoid decomposition at excessively high temperatures.[2]
Incorrect Solvent - The solvent can significantly influence reaction kinetics and solubility of intermediates. - Review literature for solvent systems proven to be effective for your specific substrates.
Purity of Starting Materials - Verify the purity of your aldehyde, β-ketoester, urea/amidine, and other reagents. Impurities can inhibit the reaction or lead to side products.
Issue 2: Complex Mixture of Byproducts
Potential Cause Troubleshooting Steps
Self-Condensation of β-Dicarbonyl - This is a common side reaction in the Pinner synthesis.[2] - Slowly add the β-dicarbonyl compound to the reaction mixture to maintain a low concentration. - Consider a lower reaction temperature to disfavor the self-condensation pathway.
Hydrolysis of Amidine - Ensure anhydrous reaction conditions, as amidines can be sensitive to hydrolysis.[2] - Use freshly distilled solvents and dry glassware.
Incomplete Cyclization - This can be due to insufficient activation of the carbonyl group or steric hindrance.[2] - The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities - If using flash column chromatography, optimize the solvent system using TLC to achieve better separation (ideal Rf for the product is ~0.2-0.4).[6] - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil or Gummy Solid - Attempt recrystallization from a different solvent or a two-solvent system.[6] - If recrystallization fails, preparative HPLC may be necessary for high-purity isolation.[6]
Product is Insoluble - For highly insoluble compounds, hot filtration may be required to remove insoluble impurities before crystallization.[6]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[2]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst.[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Purification by Flash Column Chromatography

This is a widely used technique for purifying substituted pyrimidines from complex mixtures.[6]

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and provide good separation from impurities.[6] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[6]

  • Column Packing: Pack a glass column with silica gel using the selected solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the column.

  • Elution: Elute the column with the solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluate in fractions.[6]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[6]

Section 4: Visualizing Workflows and Mechanisms

Biginelli_Troubleshooting start Start: Low Yield in Biginelli Reaction check_conditions Review Reaction Conditions start->check_conditions check_catalyst Check Catalyst Activity check_conditions->check_catalyst check_temp_time Optimize Temp & Time check_conditions->check_temp_time check_purity Verify Reactant Purity check_conditions->check_purity monitor_tlc Monitor by TLC check_catalyst->monitor_tlc check_temp_time->monitor_tlc check_purity->monitor_tlc incomplete_reaction Incomplete Reaction? monitor_tlc->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No end_fail Consult Further Literature incomplete_reaction->end_fail Yes purify Purify Product side_products->purify No side_products->end_fail Yes end_success Success: Pure Product purify->end_success

Caption: Troubleshooting workflow for the Biginelli reaction.[2]

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound intermediate1 Initial Adduct dicarbonyl->intermediate1 amidine Amidine amidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization pyrimidine Substituted Pyrimidine intermediate2->pyrimidine Dehydration

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Troubleshooting common issues in pyrimidine synthesis. (n.d.). Benchchem.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals to address the challenges encountered during the scale-up synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. This key pyrimidinone intermediate is often required in significant quantities for preclinical trials, and transitioning from bench-scale to pilot-plant production can introduce unforeseen difficulties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, scalable, and reproducible synthetic process.

I. Proposed Synthetic Route and Core Challenges

Based on established pyrimidine synthesis methodologies, a plausible and scalable route to this compound involves the cyclocondensation of O-methylisourea with a suitable β-ketoester, such as ethyl 2-methylacetoacetate. This reaction is typically base-mediated and proceeds through the formation of a stable heterocyclic ring system.

Synthetic_Pathway cluster_reactants Starting Materials O-Methylisourea O-Methylisourea Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate Cyclocondensation Cyclocondensation Ethyl_2_methylacetoacetate->Cyclocondensation Target_Molecule Target_Molecule Cyclocondensation->Target_Molecule Base (e.g., NaOEt) Ethanol

Caption: Proposed synthesis of this compound.

While this route is robust on a laboratory scale, scaling up presents challenges related to reaction control, product isolation, and purity. This guide will address these specific issues.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section is formatted to directly address common problems encountered during the scale-up synthesis.

Reaction and Work-up

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A significant drop in yield upon scale-up is a common issue and can often be traced back to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of byproducts and degradation of your target molecule.

Troubleshooting Steps:

  • Review Agitation: Ensure the stirrer speed and impeller design are adequate for the larger vessel to maintain a homogeneous mixture. Simulation software can help predict the effects of mixing changes at a larger scale.[1]

  • Controlled Addition: The cyclocondensation reaction is exothermic. Implement a controlled, slower addition of one of the reactants (e.g., the β-ketoester to the basic O-methylisourea solution) to manage the exotherm.

  • Temperature Monitoring: Use multiple temperature probes to monitor for any localized temperature spikes within the reactor.

  • Raw Material Purity: The impact of impurities in starting materials is magnified at a larger scale. Ensure rigorous quality control of your O-methylisourea and ethyl 2-methylacetoacetate.

Q2: During the aqueous work-up and neutralization, my product is oiling out instead of precipitating as a solid. How can I resolve this?

"Oiling out" or the formation of a liquid phase instead of a crystalline solid is often due to the presence of impurities or issues with supersaturation.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent for crystallization is critical. If the product is oiling out from water, consider adding a co-solvent to modify the solubility profile.

  • Controlled Neutralization: Add the acid for neutralization slowly and with vigorous stirring to control the rate of precipitation. A rapid pH change can lead to the formation of an amorphous, oily product.

  • Seeding: Introduce a small quantity of pure, crystalline this compound (seed crystals) to the solution at the point of supersaturation to encourage controlled crystallization.

  • Temperature Control: Ensure the temperature of the solution during neutralization is optimized. Sometimes, cooling the solution can promote crystallization, while in other cases, a higher temperature might be necessary to prevent oiling out.

Crystallization and Purification

Q3: The particle size of my crystallized product is inconsistent between batches, affecting filtration and drying times. How can I control this?

Inconsistent particle size is often a result of uncontrolled crystallization.[1][2] The rate of cooling, agitation, and the level of supersaturation are critical parameters to control.

Troubleshooting Steps:

  • Develop a Cooling Profile: Instead of rapid cooling, implement a controlled cooling profile. A slower cooling rate generally leads to larger, more uniform crystals.

  • Optimize Agitation: The stirring rate during crystallization can influence crystal size. Too low of a speed can lead to poor heat transfer and broad particle size distribution, while too high of a speed can cause crystal breakage (attrition).

  • Control Supersaturation: The level of supersaturation is a key driver for crystallization. This can be controlled by the rate of anti-solvent addition or the cooling rate.[3]

  • Use of Process Analytical Technology (PAT): Tools like in-situ particle size analyzers can provide real-time data on crystal growth, allowing for more precise control over the crystallization process.[1]

Q4: I'm having trouble removing residual solvents to meet preclinical specifications. What are the best practices for drying?

Residual solvents can be trapped within the crystal lattice, making them difficult to remove.[1] The issue often stems from the crystallization process itself.

Troubleshooting Steps:

  • Optimize Crystallization: As mentioned, a well-controlled crystallization that produces uniform, non-agglomerated crystals will be easier to dry.

  • Efficient Filtration and Washing: Ensure the filter cake is washed effectively with an appropriate solvent to remove surface-level residual solvents. The process of filtration results in a wet cake that requires subsequent washing to yield a high-purity product.[4]

  • Drying Parameters: Optimize the drying temperature and vacuum level. Using an agitated filter dryer can improve drying efficiency by breaking up clumps and exposing more surface area.[5][6]

  • Nitrogen Sweeping: In a vacuum oven or filter dryer, a slow sweep of heated nitrogen can help to carry away trapped solvent vapors.

Troubleshooting_Flow Mixing Inefficient Mixing Solution_Mixing Optimize Stirrer Speed & Impeller Design Mixing->Solution_Mixing Impurities Starting Material Impurities Solution_Impurities Qualify Raw Materials Impurities->Solution_Impurities Crystallization Uncontrolled Crystallization Solution_Crystallization Controlled Cooling Seeding Strategy Crystallization->Solution_Crystallization Analysis Analysis Analysis->Mixing Inhomogeneity? Analysis->Impurities Byproducts? Analysis->Crystallization Isolation Issues? Heat_Transfer Heat_Transfer Analysis->Heat_Transfer Exotherm? Solution_Heat Solution_Heat Heat_Transfer->Solution_Heat

Caption: Troubleshooting logic for common scale-up challenges.

III. Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Base Preparation: Charge the reactor with anhydrous ethanol (e.g., 5 volumes based on the limiting reagent). Add sodium ethoxide (1.1 equivalents) portion-wise, controlling the temperature below 25°C.

  • Guanidine Formation: To the sodium ethoxide solution, add O-methylisourea hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 25°C. Stir the resulting slurry for 1 hour.

  • Reactant Addition: Slowly add ethyl 2-methylacetoacetate (1.05 equivalents) to the reactor over 2-3 hours, maintaining the internal temperature between 40-50°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and hold for 4-6 hours. Monitor the reaction progress by HPLC.

  • Cooling and Neutralization: Cool the reaction mixture to 10-15°C. Slowly add a solution of acetic acid in water to adjust the pH to 6.5-7.5, maintaining the temperature below 20°C.

  • Crystallization: Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete precipitation.

  • Filtration: Filter the solid product and wash the cake with cold water, followed by a cold ethanol wash.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

This is a starting point for method development.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

IV. Analytical Characterization

Thorough analytical characterization is essential to ensure the quality and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and quantification of impuritiesA major peak corresponding to the product with a purity of >98%
LC-MS Confirmation of molecular weightA prominent ion corresponding to the protonated molecule [M+H]⁺
¹H NMR Structural elucidationSignals corresponding to the methyl, methoxy, and amino protons, as well as the pyrimidine ring proton
¹³C NMR Confirmation of carbon skeletonSignals for the different carbon atoms in the pyrimidine ring and the substituents
FTIR Identification of functional groupsCharacteristic peaks for N-H, C=O, and C=N bonds

V. References

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • Pohle, W., & Scheler, S. (2011). Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. International Journal of Pharmaceutics, 406(1-2), 1-11.

  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]

  • A. A. (2014). Drying of Pharmaceutical Powders Using An Agitated Filter Dryer. White Rose eTheses Online.

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • HET-Filter. (2025). Efficient filtration for fluidized beds in the pharmaceutical industry. Retrieved from [Link]

  • Mascia, S., et al. (2020). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 109(1), 534-546.

  • G. G. (2015). DESIGN OF FILTRATION AND DRYING OPERATIONS. ResearchGate.

  • Promas Engineers. (2021). Drying Process of Pharmaceutical Powders Using Agitated Nutsche Filter dryers Pilot Unit. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrimidinone Derivatives: Evaluating the Potential of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the pyrimidine nucleus represents a privileged scaffold, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in the architecture of DNA and RNA has made it a focal point for the design of molecules that can modulate fundamental biological processes.[2] This guide provides a comparative analysis of the biological activities of various pyrimidinone derivatives, with a specific focus on establishing a framework for evaluating the potential of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. By examining structure-activity relationships (SAR) and detailed experimental data from prominent anticancer, antiviral, and antimicrobial pyrimidinones, we can construct a predictive model for the activity of this specific analogue and outline a robust strategy for its empirical validation.

The Pyrimidinone Scaffold: A Hub of Therapeutic Potential

The versatility of the pyrimidinone ring system allows for substitutions at multiple positions, leading to a vast chemical space with diverse biological activities.[3][4] Strategic modifications can dramatically alter a compound's interaction with biological targets, thereby influencing its therapeutic efficacy and selectivity.[3] This has led to the development of pyrimidine-based drugs with applications ranging from oncology to infectious diseases.[2]

Comparative Analysis of Anticancer Activity

Numerous pyrimidinone derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of kinases and enzymes crucial for cancer cell proliferation.[5][6]

Quantitative Comparison of Anticancer Pyrimidinones

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several representative pyrimidinone derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing their potency.

Compound ClassRepresentative CompoundTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 11 EGFR WT / EGFR T790MPC-3 (Prostate)0.099 / 0.123[6]
Furo[2,3-d]pyrimidineCompound 2 Not SpecifiedMCF-7 (Breast)13.89 - 19.43[6]
Pyrrolo[2,3-d]pyrimidin-6-oneCompound 5 AntiproliferativeA549 (Lung)15.3[6]
Pyrrolo[2,3-d]pyrimidin-6-oneCompound 6 AntiproliferativeMCF-7 (Breast)10.9[6]
Thiazolo[3,2-a]pyrimidineCompound 4i ROS InductionMCF-7 (Breast)0.33 ± 0.24[7]
Thiazolo[3,2-a]pyrimidineCompound 4i ROS InductionHeLa (Cervical)0.52 ± 0.13[7]
Dihydropyrimidin-2(1H)-oneCompound 3d Not SpecifiedGL261 (Glioma)In vivo efficacy[8]
Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Several pyrimidine derivatives have been designed as EGFR inhibitors, blocking these oncogenic signals.[6]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling and pyrimidine inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidinone compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis of Antiviral Activity

Pyrimidinone derivatives have also been extensively investigated for their antiviral properties, with some analogues showing potent activity against a range of viruses.[12][13][14]

Quantitative Comparison of Antiviral Pyrimidinones

The following table presents the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for selected pyrimidinone analogues, providing a measure of their antiviral potency and selectivity.

Compound ClassRepresentative CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidine4-amino-5-bromo derivativeHuman CytomegalovirusPotent (log reduction)>30[15]
Tetrahydro-2(1H)-pyrimidinone1-morpholinomethyl derivativeSemliki Forest Virus>99.9% inhibitionNot specified[16]
Pyrimidine Nucleoside Analogue3'-azido-2',3'-dideoxyuridineHIV-1PotentLow toxicity[12]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral compound.[17][18][19]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[17]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the pyrimidinone test compound. Pre-incubate a known titer of the virus with each compound dilution for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.[19]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread. This ensures the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.[20]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Plaque_Assay A Prepare confluent cell monolayer B Infect with virus + serial dilutions of pyrimidinone A->B C Incubate for viral adsorption B->C D Add semi-solid overlay C->D E Incubate until plaques form D->E F Fix, stain, and count plaques E->F G Calculate EC50 F->G

Caption: Workflow for a plaque reduction assay.

Comparative Analysis of Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics, and pyrimidinone derivatives have shown promise in this area.[21][22]

Quantitative Comparison of Antimicrobial Pyrimidinones

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. The table below compares the MIC values of various pyrimidinone derivatives against different microbial strains.

Compound ClassRepresentative CompoundMicrobial StrainMIC (µM/mL)Reference
Pyrimidin-2-ol/thiol/amineCompound 2 E. coli0.91[21]
Pyrimidin-2-ol/thiol/amineCompound 5 B. subtilis0.96[21]
Pyrimidin-2-ol/thiol/amineCompound 10 P. aeruginosa0.77[21]
Pyrimidin-2-ol/thiol/amineCompound 11 A. niger1.68[22]
Imidazo[1,2-a]pyrimidineCompound 3j C. albicans2.5 - 20 mg/mL[23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[24][25][26]

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[24]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrimidinone test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[27]

Evaluating the Potential of this compound

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activity based on established structure-activity relationships of the pyrimidinone scaffold.

Structural Analysis and SAR-Based Predictions
  • 6-Amino Group: The presence of an amino group at the 6-position is a common feature in many biologically active pyrimidines and can be crucial for hydrogen bonding interactions with target enzymes or receptors.

  • 2-Methoxy Group: A methoxy group at the 2-position can influence the molecule's lipophilicity and electronic properties, potentially affecting its membrane permeability and target binding affinity.

  • 5-Methyl Group: Substitution at the 5-position has been shown to be a key determinant of activity in various pyrimidinone series. For instance, in some antiviral pyrimidine nucleosides, a methyl group at C-5 is associated with high potency.[12]

Based on these features, it is plausible that this compound could exhibit anticancer, antiviral, or antimicrobial activities. A systematic experimental evaluation is warranted to confirm these predictions.

Proposed Experimental Plan
  • Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of this compound to ensure its purity and structural integrity.

  • In Vitro Anticancer Screening: Utilize the detailed MTT assay protocol to screen the compound against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3).

  • In Vitro Antiviral Screening: Employ the plaque reduction assay to evaluate the compound's activity against a representative panel of viruses (e.g., a herpesvirus, an influenza virus, and a coronavirus).

  • In Vitro Antimicrobial Screening: Determine the MIC of the compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using the broth microdilution method.

Conclusion

The pyrimidinone scaffold is a rich source of biologically active compounds with significant therapeutic potential. By comparing the activities of various derivatives, clear structure-activity relationships emerge that can guide the design and evaluation of new analogues. While the biological profile of this compound remains to be fully elucidated, its structural features suggest it is a promising candidate for investigation as an anticancer, antiviral, or antimicrobial agent. The detailed experimental protocols provided in this guide offer a robust framework for such an evaluation, enabling researchers to systematically explore the therapeutic potential of this and other novel pyrimidinone derivatives.

References

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  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Ghosh, M., & Vanguri, A. (1995). Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. Antiviral Chemistry & Chemotherapy. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Hocková, D., et al. (1999). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Journal of Molecular Structure. [Link]

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  • Kaderabkova, N., et al. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol. [Link]

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  • Wang, Y., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. [Link]

  • Li, J., et al. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical Biology & Drug Design. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one and its closely related aminopyrimidinol analogs. We will dissect the nuanced effects of structural modifications on their biological activity, with a particular focus on their role as kinase inhibitors. This guide will provide a comparative analysis of analog performance, supported by experimental data and detailed protocols to empower your own research endeavors.

Introduction: The Aminopyrimidinone Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of ATP.[1] This allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1] The this compound scaffold and its analogs have emerged as a promising class of kinase inhibitors. Their synthetic tractability and the potential for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of analogs based on a closely related core, 2-amino-4,6-dimethylpyrimidin-5-ol, which serves as an excellent surrogate for understanding the SAR of the broader aminopyrimidinone class. We will explore how modifications to this core structure influence inhibitory activity against specific kinases, drawing insights from a key study on Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[2]

The Core Directive: A Comparative Analysis of Aminopyrimidinol Analogs as FGFR4 Inhibitors

A pivotal study by Park et al. (2022) provides a clear and detailed investigation into the SAR of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2] Their work highlights the critical interplay between substituents on the pyrimidine core and other parts of the molecule in determining both potency and selectivity.

Key Structural Modifications and Their Impact on Activity

The general structure of the analogs investigated consists of the aminopyrimidinol core linked to a substituted phenyl ring, which in turn bears an acrylamide moiety. This acrylamide group is designed to form a covalent bond with a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[2]

The SAR can be dissected by considering the impact of substitutions at three key positions:

  • The Pyrimidine Core: The introduction of methyl groups at the C4 and C6 positions of the pyrimidine ring was found to be a critical determinant of selectivity. While these methyl groups were detrimental to the overall inhibitory activity when compared to analogs with an unsubstituted pyridine or pyrimidine core, they played a crucial role in conferring selectivity for FGFR4 over other FGFR subtypes (FGFR1-3).[2] Molecular docking studies suggest that the steric bulk of these methyl groups prevents the molecule from adopting the optimal conformation for covalent bonding with cysteine residues in the active sites of FGFR1-3.[2]

  • The Phenyl Ring Linker: The nature of the substituent on the dimethoxyphenyl ring directly attached to the pyrimidine core also significantly influences activity. Analogs bearing a fluorine atom at this position generally exhibited higher inhibitory activity against FGFR4 compared to those with a chlorine atom.[2] This suggests that the smaller size and electronic properties of fluorine are more favorable for achieving a strong binding interaction within the FGFR4 active site.[2]

  • The Acrylamide Moiety: While the acrylamide group is essential for covalent inhibition, modifications to the aromatic ring attached to the acrylamide can further modulate activity. However, the primary drivers of potency and selectivity in the studied series were the substitutions on the pyrimidine core and the immediate phenyl linker.[2]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as FGFR4 inhibitors.

SAR_summary cluster_core Aminopyrimidinol Core cluster_linker Linker Substituent cluster_acrylamide Acrylamide Moiety cluster_activity Biological Activity Core 2-Amino-4,6-dimethylpyrimidin-5-ol Fluorine Fluorine (at X) Core->Fluorine Favored Chlorine Chlorine (at X) Core->Chlorine Less Favored Selectivity High Selectivity for FGFR4 Core->Selectivity Methyl groups confer selectivity High_Activity High FGFR4 Inhibition Fluorine->High_Activity Low_Activity Lower FGFR4 Inhibition Chlorine->Low_Activity Acrylamide Acrylamide Group Acrylamide->High_Activity Essential for covalent inhibition

Caption: Key SAR determinants for FGFR4 inhibition.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of representative 2-amino-4,6-dimethylpyrimidin-5-ol analogs against FGFR4. The data is extracted from Park et al. (2022) and highlights the impact of the halogen substituent on the dimethoxyphenyl ring.[2]

Compound IDHalogen Substituent (X)% Inhibition of FGFR4 at 0.01 µM
6A Fluorine99.4
6O Fluorine99.1
6S Fluorine99.5
6B Chlorine63.8
6P Chlorine61.3

Data presented as percentage inhibition of FGFR4 kinase activity at a fixed compound concentration of 0.01 µM. Higher values indicate greater potency.

As the data clearly indicates, analogs with a fluorine substituent consistently demonstrate superior inhibitory activity against FGFR4 compared to their chlorine-substituted counterparts.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the key methodologies for the synthesis and biological evaluation of aminopyrimidinol analogs, based on established procedures.[2]

General Synthetic Protocol for 2-Amino-4,6-dimethylpyrimidin-5-ol Analogs

The synthesis of the target compounds typically involves a multi-step process. A representative synthetic scheme is outlined below, followed by a generalized procedure.

synthesis_workflow A Starting Materials (e.g., Substituted Benzaldehyde, Ethyl Acetoacetate) B Synthesis of Substituted Pyrimidinone Core A->B Cyclocondensation C Coupling with Acrylamide Side Chain B->C Coupling Reaction D Purification and Characterization C->D Chromatography E Final Analog D->E

Sources

comparative analysis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of key aminopyrimidinone derivatives, exploring their synthesis, biological activities, and structure-activity relationships (SAR). While the specific compound 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one is not extensively documented in current literature, we will analyze structurally related and well-characterized aminopyrimidinones to provide valuable insights for researchers and drug development professionals.

The Aminopyrimidinone Core: A Privileged Scaffold

The aminopyrimidinone ring system is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.[4] The arrangement of nitrogen atoms, carbonyl, and amino groups allows for multiple hydrogen bond donor and acceptor interactions, which are crucial for binding to enzyme active sites and receptors. Strategic substitutions at various positions on the pyrimidine ring can fine-tune the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its potency, selectivity, and pharmacokinetic properties.[4]

Synthesis Strategies for Aminopyrimidinone Analogs

The synthesis of substituted aminopyrimidinones often involves multi-step sequences, with key reactions such as condensations and cross-coupling reactions.

General Synthetic Workflow

A common approach to building the pyrimidinone core is through the condensation of a β-ketoester or a related three-carbon unit with a urea or thiourea derivative. Subsequent modifications, such as amination, alkylation, and arylation, are then performed to introduce desired functional groups.

For instance, the synthesis of 2,5-disubstituted pyrimidines can be achieved starting from a dibrominated pyrimidine precursor.[5] Palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl or amino substituents at specific positions on the pyrimidine ring.[3][6]

Experimental Protocol: Suzuki Cross-Coupling for Aryl-Substituted Pyrimidines [6]

This protocol describes a general method for the synthesis of 6-aryl-substituted pyrimidines from a chlorinated pyrimidine precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and triphenylphosphine (0.1 eq) in n-propanol.

  • Catalyst and Base: Add palladium tetraacetate (Pd(OAc)₂) (0.05 eq) as the catalyst and an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 M, 2.0 eq) as the base.

  • Reaction Conditions: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrimidine.

Logical Workflow for Aminopyrimidinone Synthesis

cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Dibromopyrimidine) Step1 Substitution/Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate Functionalized Pyrimidine Intermediate Step1->Intermediate Step2 Further Modification (e.g., Amination, Alkylation) Intermediate->Step2 Final_Product Target Aminopyrimidinone Analog Step2->Final_Product

Caption: A generalized workflow for the synthesis of substituted aminopyrimidinone analogs.

Comparative Analysis of Biological Activities

To illustrate the therapeutic potential of the aminopyrimidinone scaffold, we will compare three distinct classes of derivatives with different biological targets.

Aminopyrimidine-based IKK2 Inhibitors (Anti-inflammatory)

The IκB kinase (IKK) complex, particularly the IKK2 subunit, is a key regulator of the NF-κB signaling pathway, which is central to the inflammatory response.[7] Inhibition of IKK2 is a promising strategy for the treatment of inflammatory diseases.

A series of novel aminopyrimidines have been identified as potent IKK2 inhibitors.[8] The structure-activity relationship (SAR) studies of these compounds revealed that:

  • A piperidinyl aminopyrimidine core is crucial for activity.

  • Substituents on the piperidinylamino group, such as methanesulfonyl and aminosulfonyl, lead to high inhibitory activity against IKK2.[7]

  • Aromatic rings attached to the aminopyrimidine core, when substituted with morpholinosulfonyl or piperazinosulfonyl groups, significantly enhance the inhibitory potency.[7]

Dual-Target BRD4/PLK1 Inhibitors (Anticancer)

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two important targets in cancer therapy. Dual inhibition of both proteins can lead to synergistic anticancer effects. Novel aminopyrimidine-2,4-diones and related derivatives have been developed as dual-target inhibitors of BRD4 and PLK1.[2]

Key findings from this class of compounds include:

  • Compounds with an unsubstituted phenyl moiety exhibited superior inhibitory activity against BRD4.[2]

  • The presence of two unsubstituted phenyl groups resulted in the highest inhibitory activity against PLK1, equipotent to the known inhibitor volasertib.[2]

  • Electron-withdrawing groups, such as a nitro group, on the substituted aryl moiety generally decreased the cytotoxic activity.[2]

5-HT₂C Receptor Agonists (Neurological Disorders)

The serotonin 2C (5-HT₂C) receptor is a G-protein coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Selective 5-HT₂C agonists are being investigated for the treatment of various neurological and psychiatric disorders.

Disubstituted pyrimidine derivatives have been synthesized and evaluated as selective 5-HT₂C receptor agonists.[5] The SAR studies for these compounds indicated that:

  • The substitution pattern of cyclic amines and a fluorophenylalkoxy group on the pyrimidine ring is critical for 5-HT₂C agonism.[5]

  • Compounds with a methyl piperazine moiety at the 2-position and a fluorophenylalkoxy group at the 4-position of the pyrimidine ring showed potent agonistic activity.[5]

Tabular Summary of Comparative Data

Compound Class Biological Target(s) Therapeutic Area Key Structural Features for Activity Representative IC₅₀/EC₅₀ Values Reference
Aminopyrimidine IKK2 InhibitorsIKK2Anti-inflammatoryPiperidinyl aminopyrimidine core with sulfonyl substituentsIC₅₀ values in the nanomolar range[7][8]
Aminopyrimidine-2,4-dionesBRD4/PLK1AnticancerUnsubstituted or methoxy-substituted phenyl moietiesBRD4 IC₅₀: 0.029 µM; PLK1 IC₅₀: 0.02 µM for potent analogs[2]
Disubstituted Pyrimidines5-HT₂C ReceptorNeurological DisordersMethyl piperazine at C2 and fluorophenylalkoxy at C4EC₅₀ = 14 nM for a potent agonist[5]

Signaling Pathway and Mechanism of Action

The diverse biological activities of aminopyrimidinone derivatives stem from their ability to modulate specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway by IKK2 Inhibitors

cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degrades NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Inhibitor Aminopyrimidine IKK2 Inhibitor Inhibitor->IKK_complex inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of aminopyrimidine IKK2 inhibitors.

By inhibiting the IKK complex, these compounds prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory genes.[7]

Conclusion and Future Perspectives

The aminopyrimidinone scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The comparative analysis presented in this guide highlights the chemical tractability and biological versatility of this compound class. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects.

  • Exploring New Biological Targets: Screening aminopyrimidinone libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of the chemical space around the aminopyrimidinone core holds significant promise for the discovery of next-generation therapeutics for a wide range of diseases.

References

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Sources

Confirming the Cellular Target Engagement of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: January 2026

We will delve into the causality behind the experimental choices of three prominent techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each method offers a unique approach to answering the critical question: "Does my compound bind to its target in a cell?"

The Principle of Ligand-Induced Stabilization: CETSA and DARTS

At the heart of both CETSA and DARTS is the biophysical principle that the binding of a small molecule to its protein target often confers structural stabilization.[3][4][5] This stabilization can manifest as increased resistance to thermal denaturation (CETSA) or proteolytic degradation (DARTS).

Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Resilience

CETSA leverages the phenomenon that a protein, when bound to a ligand, will typically denature and aggregate at a higher temperature than its unbound counterpart.[6][7][8] This "thermal shift" is a direct indicator of target engagement within the native cellular environment, applicable to both intact cells and cell lysates.[7][9]

The CETSA workflow is conceptually straightforward, involving a heating, separation, and detection phase.[6][10]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection cells Intact Cells compound Compound Treatment (or Vehicle) cells->compound heat Heat to a Range of Temperatures compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins lysis->centrifuge detection Quantify Soluble Protein (e.g., Western Blot, MS) centrifuge->detection

Caption: CETSA workflow for assessing target engagement.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

A successful CETSA experiment will generate a "melting curve" for the target protein. In the presence of a stabilizing ligand like this compound, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target engagement.

Drug Affinity Responsive Target Stability (DARTS): Probing Protease Resistance

DARTS operates on the principle that ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage.[4][11][12] This protection against protease digestion serves as a proxy for target engagement. A key advantage of DARTS is its independence from thermal stability, making it a valuable orthogonal method.[3]

The DARTS workflow involves compound incubation, limited proteolysis, and subsequent analysis of the protected protein.[11][13]

DARTS_Workflow cluster_prep Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis lysate Prepare Cell Lysate incubation Incubate Lysate with Compound or Vehicle lysate->incubation protease Limited Digestion with Protease (e.g., Pronase) incubation->protease analysis Stop Digestion & Analyze by SDS-PAGE/ Western Blot or MS protease->analysis PAL_Workflow cluster_probe Probe Treatment cluster_uv Crosslinking cluster_enrich Enrichment cluster_id Identification probe Treat Cells or Lysate with Photo-affinity Probe uv UV Irradiation to Induce Covalent Crosslinking probe->uv enrich Lysis (if in cells) & Affinity Purification of Probe-Protein Adducts uv->enrich id Identification of Target Protein by Mass Spectrometry enrich->id

Caption: Photo-affinity labeling workflow for target identification.

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group and a reporter tag.

  • Cellular Treatment: Treat cells with the photo-affinity probe. A crucial control is to include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified parent compound. [14]3. UV Crosslinking: Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group and induce covalent bond formation. [15]4. Lysis and Enrichment: Lyse the cells and use an affinity resin (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.

  • Identification: Elute the captured proteins and identify them using mass spectrometry. A true target will be enriched in the probe-treated sample and this enrichment will be reduced in the competition sample.

Specialized Approaches: Kinobeads for Kinase Targets

If the hypothesized target of this compound is a kinase, a specialized chemoproteomic approach using "kinobeads" can be highly effective. [16][17]Kinobeads are an affinity resin containing immobilized, broad-spectrum kinase inhibitors. [17][18] In a competition binding experiment, a cell lysate is pre-incubated with the test compound (this compound) before being applied to the kinobeads. [17][19]If the compound binds to a specific kinase, it will prevent that kinase from binding to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured in the presence of the compound indicates target engagement. [18]This method is powerful for assessing the selectivity of kinase inhibitors across a large portion of the kinome. [16][19]

Conclusion: An Integrated Approach to Target Validation

Confirming the target engagement of a novel compound like this compound is a multi-faceted challenge that requires rigorous and orthogonal experimental validation. There is no single "best" method; the choice of technique depends on the nature of the target protein, the availability of reagents, and the specific questions being asked.

  • CETSA is an excellent first-line approach, especially in its high-throughput formats, to confirm target engagement in a physiologically relevant cellular context. [6][20]* DARTS provides a valuable, non-thermal orthogonal method to corroborate CETSA findings. [5]* Photo-affinity labeling , while requiring more upfront chemical synthesis, offers an unambiguous, covalent confirmation of a direct physical interaction and is a powerful tool for target deconvolution. [15][14] A self-validating system for confirming the target engagement of this compound would ideally involve demonstrating a dose-dependent effect in at least two of these orthogonal assays. For example, showing a concentration-dependent thermal shift in a CETSA experiment, corroborated by concentration-dependent protection from proteolysis in a DARTS assay, would provide strong evidence of direct target engagement in cells. By judiciously applying these powerful techniques, researchers can build a compelling, data-driven case for the mechanism of action of their small molecule, significantly increasing the confidence in its therapeutic potential.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

  • Corson, T. W., & Crews, C. M. (2009). Small molecule target identification using photo-affinity chromatography. In Methods in Molecular Biology. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Yang, M., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved from [Link]

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  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

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  • Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Bioorganic Chemistry. Retrieved from [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. As a substituted pyrimidine derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document synthesizes regulatory requirements, field-proven best practices, and chemical safety principles to provide a self-validating system for waste management.

Hazard Assessment and Initial Considerations

Core Principle: The absence of specific hazard data necessitates treating the substance with a high degree of caution. All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous chemical waste[5][6][7].

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.

Standard PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9][10].

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal[5][7].

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof lid[6][11][12].

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name: "this compound," and an appropriate hazard warning (e.g., "Irritant," "Handle with Care").[13]

  • Solid Waste: Collect all solid waste, including residual product, contaminated weigh boats, and filter paper, in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Disposable PPE with gross contamination should be placed in the solid hazardous waste container.

On-Site Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[12][13][14].

SAA Best Practices:

  • The SAA must be under the control of laboratory personnel.

  • Keep waste containers tightly sealed except when adding waste.

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Use secondary containment (e.g., a spill tray) to mitigate the impact of potential leaks[7].

Spill Management

In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collection: Place the contained spill material into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor[15].

Key Prohibitions:

  • DO NOT dispose of this compound down the drain[1][16]. This can lead to environmental contamination and is a violation of regulations.

  • DO NOT mix this waste with incompatible chemicals.

  • DO NOT dispose of this chemical in the regular trash.

Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for waste pickup at your facility.

  • Provide Full Disclosure: Accurately describe the waste to the EHS office and the disposal contractor, including its chemical composition and any known hazards.

  • Documentation: Ensure all necessary paperwork is completed for the transfer of the hazardous waste.

Summary of Disposal Procedures

Procedure Key Actions Rationale
Hazard Assessment Treat as hazardous waste.Precautionary principle in the absence of specific SDS.
PPE Goggles, gloves, lab coat, potential respirator.Protects against skin, eye, and respiratory exposure.
Segregation Use separate, labeled, compatible containers for solids and liquids.Prevents dangerous reactions and ensures proper disposal.
Storage Store in a designated Satellite Accumulation Area with secondary containment.Complies with regulations and minimizes spill impact.
Spill Management Evacuate, ventilate, contain, collect, and decontaminate.Ensures a safe and effective response to accidental releases.
Final Disposal Engage a licensed hazardous waste contractor via your EHS office.Ensures legal and environmentally sound disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled, Compatible Waste Container A->B C Segregate Solid & Liquid Waste B->C D Collect Waste in Designated Container C->D E Include Contaminated PPE D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G I Contact EHS for Waste Pickup G->I H Manage Spills Immediately H->D Spill Material J Transfer to Licensed Waste Contractor I->J

Caption: Workflow for the proper disposal of this compound.

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A Senior Application Scientist's Guide to Handling 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one: Personal Protective Equipment, Operational and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one. In the fast-paced world of drug discovery and development, ensuring the safety of our researchers is paramount. This document goes beyond a simple checklist; it provides a comprehensive framework rooted in scientific principles to manage this chemical compound responsibly from acquisition to disposal. As your partner in research, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and excellence in the laboratory.

Hazard Assessment: Understanding the Compound

Based on data from related compounds, such as 2-amino-4,6-dimethoxypyrimidine and 2-amino-6-methylpyrimidin-4-ol, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[1]

It is also crucial to acknowledge that the toxicological properties of many research chemicals have not been fully investigated.[2][6] Therefore, treating the compound with a high degree of caution is the most prudent approach.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense against exposure. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Hand Protection

Requirement: Chemical-resistant gloves.

Rationale and Selection: Given the high likelihood of skin irritation, gloves are mandatory.[1][3][4] Nitrile gloves are a suitable initial choice for handling small quantities in a laboratory setting. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove material such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

Procedural Step-by-Step:

  • Before entering the designated handling area, don an inner pair of nitrile gloves.

  • When actively handling the compound, wear a second, outer pair of nitrile or other appropriate chemical-resistant gloves.

  • After handling, remove the outer gloves first, turning them inside out to prevent contamination of the inner gloves.

  • Remove the inner gloves before leaving the work area and wash your hands thoroughly.

Eye and Face Protection

Requirement: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield are necessary.[7]

Rationale: The potential for serious eye irritation necessitates robust eye protection.[1][2][3][4] Standard safety glasses protect from frontal impacts, but side shields are crucial for preventing exposure from the periphery. When there is a risk of splashing, such as when preparing solutions or during vigorous mixing, chemical splash goggles provide a seal around the eyes for enhanced protection. A face shield should be used in conjunction with goggles to protect the entire face.[7]

Body Protection

Requirement: A flame-resistant laboratory coat is mandatory.[7] For larger-scale operations, chemical-resistant coveralls may be appropriate.

Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination. It should be fully buttoned to provide maximum coverage. Ensure that the lab coat is made of a material appropriate for the chemicals being handled. For this compound, a standard flame-resistant coat is suitable for bench-scale work.

Respiratory Protection

Requirement: A NIOSH-approved respirator may be necessary if work cannot be conducted in a certified chemical fume hood, or if there is a risk of generating dust or aerosols.

Rationale: To mitigate the risk of respiratory tract irritation, all handling of solid this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[3][4] If a fume hood is not available or if the procedure has a high potential for aerosolization, a risk assessment should be performed to determine the appropriate level of respiratory protection. This could range from an N95 respirator for nuisance dust to a full-face respirator with appropriate cartridges for higher concentrations.[8][9]

Summary of Recommended PPE

Protection TypeMinimum RequirementRecommended for Higher Risk Operations
Hand Single pair of nitrile glovesDouble-gloving with nitrile or neoprene gloves
Eye/Face Safety glasses with side shieldsChemical splash goggles and a face shield
Body Flame-resistant laboratory coatChemical-resistant coveralls
Respiratory Work in a chemical fume hoodNIOSH-approved respirator

Operational Plan: From Receipt to Use

A systematic approach to handling the compound at every stage is crucial for maintaining a safe laboratory environment.

HandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Doffing Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Check integrity Store Store in Designated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh Solid WorkInHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for handling this compound.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be clearly labeled with the chemical name and any relevant hazard warnings.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible and you are familiar with its use.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.

  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a spatula to transfer the material. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use: Handle all solutions containing the compound with the same level of care as the solid material.

Post-Handling
  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the most contaminated items first (e.g., outer gloves), followed by the lab coat, and then the inner gloves.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area until they are ready for pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Regulatory Compliance: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations.[6][10] Consult your institution's EHS guidelines for specific procedures.

DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste IsSolid->SolidWaste Solid LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid Contaminated Contaminated with chemical? SolidWaste->Contaminated LiquidWaste->Contaminated NonContaminated Non-contaminated Contaminated->NonContaminated No HazardousSolid Place in labeled solid hazardous waste container Contaminated->HazardousSolid Yes (Solid) HazardousLiquid Place in labeled liquid hazardous waste container Contaminated->HazardousLiquid Yes (Liquid) RegularTrash Dispose in regular trash NonContaminated->RegularTrash EHS Arrange for EHS pickup HazardousSolid->EHS HazardousLiquid->EHS

Caption: Decision tree for the disposal of waste.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.